Product packaging for Ethyl 5-oxo-5-(4-pyridyl)valerate(Cat. No.:CAS No. 25370-47-2)

Ethyl 5-oxo-5-(4-pyridyl)valerate

Cat. No.: B1327841
CAS No.: 25370-47-2
M. Wt: 221.25 g/mol
InChI Key: RWJSAYWXFAUJIN-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-pyridyl)valerate (CAS 25370-47-2) is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound belongs to a class of valerate esters and features a pyridine ring and a keto-ester functional group, making it a valuable δ-keto ester (or 5-keto ester) in organic synthesis . The 1,5-dicarbonyl relationship in its structure is key to its synthetic utility, as this motif is a classic precursor for constructing six-membered heterocycles, such as pyridines, through condensation reactions . As a versatile building block, it is strictly for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1327841 Ethyl 5-oxo-5-(4-pyridyl)valerate CAS No. 25370-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxo-5-pyridin-4-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)5-3-4-11(14)10-6-8-13-9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJSAYWXFAUJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645677
Record name Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25370-47-2
Record name Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 5-oxo-5-(4-pyridyl)valerate (CAS: 25370-47-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on Ethyl 5-oxo-5-(4-pyridyl)valerate. Due to a significant lack of detailed experimental and biological data in the scientific literature and public databases, this guide provides a foundational overview rather than an in-depth technical whitepaper. The experimental protocols and detailed biological activity data requested could not be retrieved from public sources.

Core Compound Information

This compound is a chemical compound classified as a ketone and an ester, featuring a pyridine ring. Its chemical structure suggests potential applications as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 25370-47-2Chemical Supplier Catalogs
Molecular Formula C₁₂H₁₅NO₃ChemicalBook[1]
Molecular Weight 221.25 g/mol ChemicalBook[1]
Purity Typically ≥97%CymitQuimica[2]
InChI Key RWJSAYWXFAUJIN-UHFFFAOYSA-NCymitQuimica[2]

Synthesis and Spectroscopic Data

Postulated Synthetic Pathways

One potential synthetic approach could involve the Friedel-Crafts acylation of pyridine with a derivative of glutaric acid. Another possibility is the reaction of a 4-pyridyl organometallic reagent with a suitable five-carbon electrophile containing an ester group.

A generalized workflow for a potential synthesis is outlined below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated from the available literature.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-cyanopyridine 4-cyanopyridine Grignard Formation Grignard Formation 4-cyanopyridine->Grignard Formation 1. Mg, THF Ethyl 4-bromobutyrate Ethyl 4-bromobutyrate Nucleophilic Addition Nucleophilic Addition Ethyl 4-bromobutyrate->Nucleophilic Addition Grignard Formation->Nucleophilic Addition 2. Addition Hydrolysis Hydrolysis Nucleophilic Addition->Hydrolysis 3. Acidic Workup Product This compound Hydrolysis->Product

Caption: Postulated Grignard reaction pathway for the synthesis of this compound.

Analytical Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been found in the searched scientific literature or databases. For research purposes, this data would need to be generated experimentally upon synthesis and purification of the compound.

Biological Activity and Drug Development Potential

There is currently no published research detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

However, the 4-acylpyridine moiety is present in various biologically active molecules. Compounds containing this scaffold have been investigated for a range of therapeutic applications. The biological context of related structures suggests that this compound could serve as a building block for the synthesis of novel compounds with potential pharmacological activities.

The logical relationship for investigating the potential of this compound in a drug discovery context is presented below.

G Start This compound (Starting Material) Derivatization Chemical Modification (e.g., reduction, amination, cyclization) Start->Derivatization Library Library of Novel Compounds Derivatization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A conceptual workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a chemical intermediate with limited publicly available data. While its basic physicochemical properties are known from supplier information, there is a significant gap in the scientific literature regarding its synthesis, analytical characterization, and biological activity. For researchers and drug development professionals, this compound represents a starting point for the synthesis of novel chemical entities. Any investigation into its potential applications would require de novo synthesis, full analytical characterization, and comprehensive biological screening.

References

An In-depth Technical Guide on Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical protocols for Ethyl 5-oxo-5-(4-pyridyl)valerate. The information is intended to support research and development activities where this compound may be of interest.

Molecular Structure and Chemical Properties

This compound is a chemical compound that incorporates a pyridine ring, a ketone, and an ester functional group. Its molecular structure consists of a valerate ethyl ester chain where the C5 position is substituted with a 4-pyridyl group via a carbonyl bridge.

Chemical Structure:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis and characterization of a compound like this compound, based on standard laboratory practices.

A. Synthesis Protocol (Based on Proposed Workflow)

  • Acid Chloride Formation: Isonicotinic acid (1 equivalent) is suspended in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is added. The mixture is refluxed for 2-4 hours until the solution becomes clear. Excess thionyl chloride is removed under reduced pressure to yield crude isonicotinoyl chloride, which can be used directly in the next step.

  • Organometallic Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., Argon), magnesium turnings (1.1 equivalents) are activated. A solution of ethyl 4-bromobutanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate Grignard formation. Once the reaction is complete, anhydrous cadmium chloride (0.5 equivalents) is added portion-wise at 0 °C, and the mixture is stirred for 1 hour to form the organocadmium reagent.

  • Coupling Reaction: The freshly prepared isonicotinoyl chloride, dissolved in an anhydrous solvent like toluene, is added dropwise to the organocadmium reagent at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

B. Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by identifying the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. [1]Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Data Acquisition: A standard proton experiment is run. Expected signals would include:

    • A triplet and a quartet in the upfield region for the ethyl group (-OCH₂CH₃).

    • Multiple signals (multiplets) in the aliphatic region for the -CH₂CH₂CH₂- chain.

    • Two sets of doublets in the downfield aromatic region, characteristic of a 4-substituted pyridine ring.

  • ¹³C NMR Data Acquisition: A standard carbon experiment (with proton decoupling) is performed. Expected signals would include:

    • Signals for the ethyl ester carbons.

    • Signals for the aliphatic carbons.

    • A signal for the ketone carbonyl carbon (~190-200 ppm).

    • A signal for the ester carbonyl carbon (~170 ppm).

    • Signals for the pyridine ring carbons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation: A small amount of the liquid sample is placed directly onto the crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer. For a solid sample, it could be prepared as a KBr pellet. [2]* Instrumentation: An FTIR spectrometer is used to scan the sample, typically in the range of 4000-600 cm⁻¹. [3]A background spectrum of the clean ATR crystal is taken first.

  • Expected Characteristic Absorptions:

    • ~1730-1750 cm⁻¹: Strong C=O stretching vibration for the ester group. [4][5] * ~1690-1710 cm⁻¹: Strong C=O stretching vibration for the aryl ketone.

    • ~1590-1600 cm⁻¹ and ~1400-1500 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

    • ~2850-3000 cm⁻¹: C-H stretching vibrations of the aliphatic and ethyl groups.

    • ~1000-1300 cm⁻¹: C-O stretching vibrations of the ester group. [4] 3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 10-100 µg/mL). [6]The solution may be introduced via direct infusion or through a liquid chromatography (LC) system.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule. [7]High-resolution mass spectrometry (HRMS) is used for determining the exact mass.

  • Data Acquisition: The analysis is typically run in positive ion mode, as the pyridine nitrogen can be readily protonated.

  • Expected Results:

    • Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 222.11.

    • High-Resolution Mass: The exact mass should correspond to the calculated value for C₁₂H₁₆NO₃⁺ (the protonated form).

    • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), cleavage adjacent to the ketone, or fragmentation of the aliphatic chain.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data from peer-reviewed scientific literature detailing the specific biological activities of this compound or its involvement in any cellular signaling pathways. Its structural motifs, including the pyridine ring and keto-ester functionality, are present in various biologically active molecules, suggesting potential applications in medicinal chemistry. However, any such activity would need to be determined through dedicated biological screening and subsequent mechanistic studies. Researchers interested in this compound for drug development would need to conduct initial in vitro and in vivo studies to ascertain its pharmacological profile.

References

Technical Guide: Physical Properties of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. Understanding the physical properties of this compound is crucial for its handling, purification, and application in research and development. This guide provides a summary of the known physical properties, detailed general experimental protocols for their determination, and a representative workflow for its synthesis and purification.

Core Physical Properties

The available quantitative data for this compound are primarily based on computational predictions. Experimental validation of these properties is recommended for any application requiring a high degree of precision.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[1]
Molecular Weight 221.25 g/mol [1][2]
Boiling Point 360.3 ± 22.0 °C (Predicted)[1]
Density 1.105 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.15 ± 0.10 (Predicted)[1]
CAS Number 25370-47-2[2]
InChI Key RWJSAYWXFAUJIN-UHFFFAOYSA-N[2]

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following sections describe general methodologies for determining the key physical properties of organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3][4] A sharp melting range typically suggests a high-purity substance, while a broad melting range often indicates the presence of impurities.[3][4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline organic compound is finely powdered. The open end of a capillary tube is pressed into the powder and gently tapped to pack the sample to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, which contains a heat-transfer fluid (e.g., silicone oil).[6][7]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[8][9]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid.[8][10]

  • Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the sample.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][10]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule.[11] A systematic approach is typically used to classify a compound's solubility.

Methodology: Qualitative Solubility Testing

  • General Procedure: A small amount of the compound (approx. 25 mg of solid or 0.05 mL of liquid) is added to a test tube containing approximately 0.75 mL of the solvent. The mixture is vigorously shaken.[12]

  • Solvent Series: The solubility is tested in a series of solvents, typically starting with water.[13][14]

    • Water: If the compound is water-soluble, its pH is tested with litmus paper to determine if it is acidic, basic, or neutral.[13]

    • 5% NaOH and 5% NaHCO₃: If the compound is insoluble in water, its solubility is tested in these basic solutions to identify acidic functional groups of different strengths.[12]

    • 5% HCl: This is used to test for the presence of basic functional groups, such as amines.[12]

    • Concentrated H₂SO₄: Many neutral compounds that are insoluble in the previous solvents will dissolve in cold, concentrated sulfuric acid.[15]

  • Observation: The compound is considered soluble if it forms a homogeneous solution with the solvent.[14]

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and purification of such a compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Reactants Reactants & Solvent Reaction Reaction under controlled conditions (e.g., temperature, time) Reactants->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Compound Pure Ethyl 5-oxo-5- (4-pyridyl)valerate Recrystallization->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Compound->Spectroscopy Purity Purity Analysis (HPLC, TLC) Pure_Compound->Purity

Caption: General workflow for the synthesis and purification of this compound.

References

Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate, a valuable intermediate in pharmaceutical research and development. This document provides a comprehensive overview of a plausible synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical application in the laboratory.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a Friedel-Crafts acylation of a suitable aromatic precursor with glutaric anhydride to yield 5-oxo-5-phenylpentanoic acid. Although direct acylation of pyridine is challenging due to the electron-deficient nature of the ring, this example with a more reactive aromatic compound provides a foundational methodology. The subsequent and crucial step is the esterification of the resulting keto acid to afford the target ethyl ester.

A logical workflow for this synthesis is outlined below:

Synthesis_Workflow A Glutaric Anhydride D Friedel-Crafts Acylation A->D B Aromatic Substrate (e.g., Fluorobenzene) B->D C Lewis Acid (e.g., AlCl3) C->D E 5-oxo-5-arylpentanoic acid D->E H Esterification E->H F Ethanol F->H G Acid Catalyst (e.g., H2SO4) G->H I Ethyl 5-oxo-5-arylvalerate H->I

Caption: General workflow for the two-step synthesis of an ethyl 5-oxo-5-arylvalerate.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic Acid

This procedure details the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This serves as a model reaction for the formation of the 5-oxo-5-arylpentanoic acid core structure.

Reaction Scheme:

Experimental Details:

ParameterValueReference
Reactants
Fluorobenzene1.0 equivalent[1]
Glutaric Anhydride1.0 equivalent[1]
Aluminum Chloride (AlCl₃)2.0 equivalents[1]
Solvent Dichloromethane or Fluorobenzene[1]
Reaction Temperature Reflux[1]
Reaction Time Not specified[1]
Work-up Acidic work-up[1]
Yield Not specified[1]

Procedure:

  • To a stirred suspension of aluminum chloride in the chosen solvent, add glutaric anhydride.

  • Add fluorobenzene dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Esterification of 5-oxo-5-(4-pyridyl)pentanoic Acid

This procedure describes the conversion of the keto acid to the final ethyl ester.

Reaction Scheme:

Experimental Details:

ParameterValueReference
Reactants
5-oxo-5-(4-pyridyl)pentanoic Acid1.0 equivalent[2]
EthanolExcess[2]
Catalyst Acid catalyst (e.g., H₂SO₄, HCl)[2]
Reaction Temperature Reflux[2]
Reaction Time Not specified[2]
Work-up Neutralization and extraction[2]
Yield Not specified[2]

Procedure:

  • Dissolve 5-oxo-5-(4-pyridyl)pentanoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the product by column chromatography or distillation under reduced pressure.

Alternative Synthetic Pathway: Claisen Condensation

An alternative and potentially more direct route to the target molecule involves a crossed Claisen condensation between ethyl isonicotinate and an appropriate five-carbon ester, such as ethyl glutarate. This approach would form the β-keto ester in a single step.

The proposed workflow for this alternative pathway is as follows:

Claisen_Condensation_Workflow A Ethyl Isonicotinate D Claisen Condensation A->D B Ethyl Glutarate B->D C Base (e.g., Sodium Ethoxide) C->D E This compound D->E

References

An In-depth Technical Guide to the Starting Materials for Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, complete with experimental details and quantitative data to support laboratory-scale synthesis.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound presents a unique challenge due to the electronic nature of the pyridine ring. Standard electrophilic substitution reactions, such as the Friedel-Crafts acylation, are generally ineffective on the electron-deficient pyridine ring. Acylation tends to occur at the nitrogen atom, forming a pyridinium salt that further deactivates the ring towards electrophilic attack.

Consequently, alternative synthetic methodologies are required. The most plausible and documented approaches involve the acylation of pyridine derivatives under specific conditions or the construction of the pyridine ring from acyclic precursors. This guide will focus on the most direct and feasible route based on available chemical literature: the acylation of pyridine with a suitable derivative of glutaric acid.

The primary starting materials for this approach are:

  • Pyridine: A readily available and fundamental heterocyclic aromatic compound.

  • Ethyl Glutaryl Chloride (Ethyl 4-(chloroformyl)butyrate): A mono-esterified acid chloride of glutaric acid. This reagent provides the necessary five-carbon chain with a terminal ester group and an acyl chloride for the reaction with pyridine.

Table 1: Properties of Key Starting Materials
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
PyridineC₅H₅N79.101150.982
Ethyl Glutaryl ChlorideC₇H₁₁ClO₃178.61118-120 (at 15 mmHg)1.139

Experimental Protocol: Proposed Synthesis of this compound

Reaction: Acylation of Pyridine with Ethyl Glutaryl Chloride

Objective: To synthesize this compound.

Materials:

  • Pyridine (anhydrous)

  • Ethyl glutaryl chloride

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet. The flask is charged with anhydrous pyridine (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to -50 °C in a dry ice/acetone bath.

  • Addition of Acyl Chloride: Ethyl glutaryl chloride (1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the cooled pyridine solution over a period of 30 minutes, maintaining the temperature below -40 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1 M hydrochloric acid, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Table 2: Proposed Reaction Parameters and Expected Outcome
ParameterValue
Reaction Temperature-50 °C to Room Temperature
SolventDichloromethane
Reaction Time12 - 24 hours
Molar Ratio (Pyridine:Ethyl Glutaryl Chloride)1 : 1.1
Expected YieldModerate to Good (based on analogous reactions)

Synthetic Pathway Visualization

The logical workflow for the proposed synthesis of this compound can be visualized as a straightforward acylation reaction followed by purification.

Synthesis_Workflow Pyridine Pyridine Reaction Acylation Reaction (DCM, -50°C to RT) Pyridine->Reaction EtGCl Ethyl Glutaryl Chloride EtGCl->Reaction Workup Aqueous Work-up (NaHCO3, HCl) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Signaling Pathway of the Acylation Reaction

The reaction proceeds through a nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, forming a pyridinium intermediate. This is followed by a rearrangement and subsequent reaction at the 4-position of the pyridine ring.

Acylation_Pathway Pyridine Pyridine Intermediate1 N-Acylpyridinium Intermediate Pyridine->Intermediate1 Nucleophilic Attack EtGCl Ethyl Glutaryl Chloride EtGCl->Intermediate1 Rearrangement Rearrangement/ Addition Intermediate1->Rearrangement Intermediate2 Dihydropyridine Intermediate Rearrangement->Intermediate2 Aromatization Aromatization Intermediate2->Aromatization Product This compound Aromatization->Product

Caption: Proposed mechanistic pathway for the acylation of pyridine.

Conclusion

The synthesis of this compound is most practically approached through the acylation of pyridine with ethyl glutaryl chloride. While direct Friedel-Crafts acylation is not feasible, the proposed method, based on analogous reactions, provides a robust framework for its successful synthesis. The provided experimental protocol and pathway diagrams offer a clear guide for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-oxo-5-(4-pyridyl)valerate

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and potential drug discovery pipelines. The document outlines predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, detailed experimental protocols for acquiring mass spectra, and a logical workflow for its structural characterization. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Molecular Structure and Properties

This compound (C₁₂H₁₅NO₃) is a small organic molecule featuring several key functional groups that dictate its behavior in a mass spectrometer: an ethyl ester, a ketone, an aliphatic chain, and a pyridine ring. Understanding the interplay of these groups is crucial for interpreting its mass spectrum.

  • Molecular Formula: C₁₂H₁₅NO₃

  • Molecular Weight: 221.25 g/mol

  • Key Features:

    • Ethyl Ester Group: Susceptible to characteristic fragmentations such as loss of an ethoxy radical or ethylene.

    • Keto Group: Prone to alpha-cleavage on either side of the carbonyl.

    • Pyridine Ring: A basic nitrogenous heterocycle that can be readily protonated in ESI and provides a stable, charge-retaining fragment.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound is expected to follow established pathways for ketones, esters, and aromatic nitrogen heterocycles.[1][2][3]

Electron Ionization (EI) Mass Spectrometry

Under typical 70 eV EI conditions, the molecule will ionize to form a molecular ion radical (M⁺•) at m/z 221. This ion is expected to be reasonably intense due to the stabilizing effect of the aromatic pyridine ring.[2] Subsequent fragmentation is driven by the presence of the functional groups.

  • Alpha-Cleavage: The most prominent fragmentation for ketones involves cleavage of the C-C bond adjacent to the carbonyl group.[3]

    • Cleavage between C4 and C5 yields the stable 4-pyridoyl cation at m/z 106 . This is predicted to be a major peak.

    • Cleavage between the carbonyl carbon and the aliphatic chain would result in an acylium ion at m/z 192 .

  • Ethyl Ester Fragmentation: The ethyl ester moiety can undergo several characteristic fragmentations.[4][5]

    • Loss of an ethoxy radical (•OC₂H₅) from the molecular ion leads to a fragment at m/z 176 .

    • A McLafferty rearrangement can occur, involving the transfer of a hydrogen from the chain to the ester oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), resulting in an ion at m/z 193 .[6]

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically by losing a neutral molecule of hydrogen cyanide (HCN), although this is often a minor pathway for the molecular ion.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in minimal fragmentation in the source.[7] For this compound, analysis in positive ion mode is most effective due to the basicity of the pyridine nitrogen.

  • Protonated Molecule: The dominant ion observed will be the protonated molecule, [M+H]⁺, at m/z 222 .

  • Adduct Formation: Depending on the solvent system, other adducts such as the sodium adduct [M+Na]⁺ at m/z 244 or the potassium adduct [M+K]⁺ at m/z 260 may also be observed.[8]

  • Tandem Mass Spectrometry (MS/MS): To gain structural information using ESI, tandem mass spectrometry (MS/MS) is required. Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 222) would likely yield fragments from the loss of neutral molecules:

    • Loss of ethanol (C₂H₅OH) would produce a fragment at m/z 176 .

    • Loss of water (H₂O) may occur, resulting in a fragment at m/z 204 .

    • Cleavage of the C-C bond adjacent to the protonated pyridine ring can also occur.

Data Presentation: Predicted Key Fragments

The following table summarizes the predicted key fragment ions for this compound under EI-MS conditions.

m/zProposed Fragment Ion StructureFragmentation Pathway Description
221[C₁₂H₁₅NO₃]⁺•Molecular Ion (M⁺•)
193[C₁₀H₁₁NO₃]⁺•Loss of ethylene (C₂H₄) via McLafferty rearrangement from the ester.
176[C₁₀H₁₀NO₂]⁺Loss of ethoxy radical (•OC₂H₅) from the molecular ion.
120[C₇H₆NO]⁺Alpha-cleavage at the ketone followed by rearrangement.
106[C₆H₄NO]⁺Alpha-cleavage at the ketone, forming the 4-pyridoyl cation. Predicted base peak.
78[C₅H₄N]⁺Pyridine cation resulting from further fragmentation.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific machine in use.

Protocol for EI-MS via Gas Chromatography (GC-MS)

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9]

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 450.

Protocol for ESI-MS via Direct Infusion

This method is ideal for obtaining the mass of the protonated molecule and for further MS/MS analysis.

  • Sample Preparation: Prepare a ~10 µM solution of the analyte in a 50:50 mixture of methanol and water, with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray (instrument-dependent).

    • Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8 L/min, 300°C) to desolvate the ions.

    • Mass Analyzer: Scan from m/z 100 to 500.

  • Tandem MS (MS/MS):

    • Isolate the [M+H]⁺ ion (m/z 222) in the first mass analyzer.

    • Introduce a collision gas (e.g., argon) into the collision cell.

    • Vary the collision energy (e.g., 10-40 eV) to induce fragmentation.

    • Scan the second mass analyzer to detect the resulting product ions.

Visualization: Compound Characterization Workflow

The structural elucidation of a novel or synthesized compound like this compound follows a logical progression. The diagram below illustrates a typical workflow, integrating mass spectrometry with other analytical techniques.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry Core cluster_confirm Structure Confirmation A Compound Synthesis & Purification B Sample Preparation A->B C High-Resolution MS (ESI-TOF) Determine Molecular Formula B->C D Low-Resolution MS (EI/ESI) Initial Fragmentation Profile B->D E Tandem Mass Spectrometry (MS/MS) Confirm Connectivity C->E D->E F Propose Putative Structure E->F G Spectroscopic Confirmation (NMR, IR, UV-Vis) F->G H Final Structure Elucidation G->H

Caption: Logical workflow for the structural elucidation of a novel chemical entity.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Fourier-Transform Infrared (FT-IR) spectral characteristics of Ethyl 5-oxo-5-(4-pyridyl)valerate. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the theoretical vibrational frequencies based on its constituent functional groups. Furthermore, a detailed, generalized experimental protocol for obtaining the FT-IR spectrum of a solid organic compound is provided, which is applicable to the title compound.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that exhibit characteristic absorption bands in the infrared spectrum. The primary functional groups are an aromatic pyridine ring, a ketone, and an ester. The analysis of the FT-IR spectrum would focus on identifying the vibrational modes associated with these groups to confirm the molecular structure.

The structure of this compound is as follows:

  • Pyridine Ring : A six-membered aromatic heterocycle containing a nitrogen atom.

  • Ketone : A carbonyl group (C=O) positioned between the pyridine ring and the aliphatic chain.

  • Ester : An ethyl ester group (-COOCH₂CH₃) at the terminus of the valerate chain.

  • Aliphatic Chain : A polymethylene (-CH₂-) chain connecting the ketone and ester functionalities.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption frequencies for this compound. These wavenumbers are based on established correlations for the molecule's functional groups.[1][2]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Pyridine RingAromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic Chainsp³ C-H Stretch3000 - 2850Strong
KetoneC=O Stretch1700 - 1680Strong
EsterC=O Stretch1750 - 1735Strong
Pyridine RingC=C and C=N Ring Stretching1615 - 1430Medium-Strong
Aliphatic ChainCH₂ Bend (Scissoring)1470 - 1450Medium
Aliphatic ChainCH₃ Bend (Umbrella)1380 - 1370Medium
EsterC-O Stretch1300 - 1000Strong

Experimental Protocol: FT-IR Analysis of a Solid Sample

This section details a standard procedure for acquiring the FT-IR spectrum of a solid organic compound such as this compound using the KBr pellet or thin solid film method.[3][4]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula and weighing paper

  • Sample of this compound

  • Acetone or methylene chloride (for cleaning and thin film preparation)[3]

  • Salt plates (e.g., NaCl or KBr) for the thin film method[3]

  • Desiccator for storage of KBr and salt plates[5]

Procedure: KBr Pellet Method

  • Background Spectrum : Run a background scan on the empty sample chamber to account for atmospheric CO₂ and water vapor.[6]

  • Sample Preparation :

    • Place approximately 1-2 mg of this compound into the agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

  • Pellet Formation :

    • Transfer a portion of the KBr-sample mixture into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Analysis :

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans to improve the signal-to-noise ratio.[2]

  • Data Processing : Process the resulting spectrum to identify the wavenumbers of the absorption peaks and compare them with the expected values.

Procedure: Thin Solid Film Method [3]

  • Background Spectrum : As with the KBr method, first run a background scan.

  • Sample Preparation :

    • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

    • Place a single drop of this solution onto a clean, dry salt plate.

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]

  • Sample Analysis :

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the FT-IR spectrum using the same parameters as described for the KBr pellet method.

  • Cleaning : After analysis, clean the salt plates thoroughly with dry acetone and return them to a desiccator.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the FT-IR spectrum of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis start Start: Obtain Solid Sample prep_choice Choose Method start->prep_choice kbr_prep Mix with KBr Powder prep_choice->kbr_prep KBr Pellet film_prep Dissolve in Solvent prep_choice->film_prep Thin Film pelletize Press into Pellet kbr_prep->pelletize deposit Deposit on Salt Plate film_prep->deposit background Run Background Scan pelletize->background evaporate Evaporate Solvent deposit->evaporate evaporate->background acquire Acquire Sample Spectrum background->acquire process Process Data (Baseline Correction, etc.) acquire->process analyze Analyze Spectrum (Peak Identification) process->analyze end_node End: Correlate with Structure analyze->end_node

Caption: Workflow for FT-IR analysis of a solid organic compound.

References

The Rising Potential of Pyridyl Ketoesters in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – In the dynamic landscape of pharmaceutical research, the quest for novel molecular scaffolds with significant biological activity remains a paramount objective. Among the myriad of heterocyclic compounds, pyridyl ketoesters are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of pyridyl ketoesters and their derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a fundamental structural motif present in numerous natural products and FDA-approved drugs, valued for its ability to enhance water solubility and engage in crucial hydrogen bonding interactions with biological targets.[1][2] The incorporation of a ketoester functionality introduces a unique electronic and steric profile, creating a versatile scaffold for the development of novel enzyme inhibitors, anticancer agents, and antiviral compounds. This guide will delve into the current understanding of pyridyl ketoesters, presenting key data, experimental methodologies, and a forward-looking perspective on their application in medicine.

Synthesis of Pyridyl Ketoester Scaffolds

The synthesis of pyridyl ketoesters and their precursors can be achieved through various established organic chemistry reactions. A common strategy involves the derivatization of commercially available pyridyl-containing starting materials.

One key precursor, ethyl 2-(2-pyridylacetate), serves as a versatile starting material for the synthesis of more complex heterocyclic systems incorporating the pyridyl moiety.[3][4][5] The synthesis of derivatives often begins with the reaction of this precursor with hydrazine to form a hydrazide, which can then be further modified to create thiosemicarbazides, triazoles, thiadiazoles, and oxadiazoles.[3][4][5]

A general synthetic approach to a key intermediate is outlined below:

Experimental Protocol: Synthesis of 2-(pyridin-2-yl)acetohydrazide
  • Reagents and Equipment: Ethyl 2-(2-pyridylacetate), Hydrazine hydrate (80% solution), Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure:

    • A solution of ethyl 2-(2-pyridylacetate) in ethanol is prepared in a round-bottom flask.

    • An equimolar amount of 80% hydrazine hydrate is added to the solution.

    • The reaction mixture is stirred at room temperature for approximately 2 hours.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

    • The resulting 2-(pyridin-2-yl)acetohydrazide can be purified by recrystallization from a suitable solvent like ethanol.[3][5]

This hydrazide is a critical building block for creating a library of pyridine-containing compounds for biological screening.[3][4][5]

Biological Activities of Pyridyl Ketoester Derivatives

Research into the biological activities of pyridyl ketoester derivatives has revealed their potential in several therapeutic areas, most notably in oncology and virology.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of pyridine derivatives against a range of human cancer cell lines. Novel conjugates of pyridine and pyrazolyl pyridine have demonstrated significant activity against liver and breast cancer cells.[6]

A noteworthy example is a series of compounds where a compound, designated as 9 , exhibited potent cytotoxicity with sub-micromolar IC50 values against both MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[6] The cytotoxic activity of these compounds is summarized in the table below.

CompoundTarget Cell LineIC50 (µM)
5 MCF-74.15
HepG22.19
9 MCF-70.34
HepG20.18
10 MCF-72.14
HepG23.47
Staurosporine (Control) MCF-76.76

Table 1: In Vitro Cytotoxicity of Pyridine and Pyrazolyl Pyridine Conjugates[6]

The potent anticancer activity of compound 9 was attributed to its strong inhibitory effect on PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell survival and proliferation.[6] Compound 9 showed an IC50 value of 20.4 nM against PIM-1 kinase, comparable to the control staurosporine (IC50 = 16.7 nM).[6] The inhibition of PIM-1 kinase by these compounds leads to the induction of apoptosis in cancer cells.[6]

Below is a diagram illustrating the general workflow for evaluating the anticancer activity of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies start Starting Materials (e.g., Ethyl 2-(2-pyridylacetate)) synthesis Chemical Synthesis of Pyridyl Ketoester Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2) purification->cell_culture Test Compounds mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 enzyme_assay Enzyme Inhibition Assay (e.g., PIM-1 Kinase) ic50->enzyme_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activation) ic50->apoptosis_assay western_blot Western Blot Analysis enzyme_assay->western_blot

Anticancer Drug Discovery Workflow.

The inhibition of the PIM-1 kinase signaling pathway is a key mechanism for the anticancer effects of these pyridyl derivatives.

PIM1_Pathway PKD Pyridyl Ketoester Derivative (e.g., Cmpd 9) PIM1 PIM-1 Kinase PKD->PIM1 Inhibits BAD Bad PIM1->BAD Phosphorylates (Inactivates) BCL2 Bcl-2 BAD->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits

PIM-1 Kinase Apoptosis Pathway Inhibition.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Materials: Human cancer cell lines (e.g., HepG2, MCF-7), Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Treat the cells with various concentrations of the test compounds dissolved in DMSO (final DMSO concentration should be <0.5%) and incubate for the desired period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Antiviral Activity

The pyridine nucleus is a common feature in many antiviral drugs.[1][2][7] While specific studies on the antiviral activity of simple pyridyl ketoesters are limited, derivatives of related structures have shown promise. For instance, pyridyl imidazolidinones have been identified as inhibitors of enterovirus 71 (EV71) by acting as capsid binders.[8] Furthermore, various pyridine-containing heterocycles have been reviewed for their broad-spectrum antiviral activities against viruses such as HIV, hepatitis C virus (HCV), and hepatitis B virus (HBV).[7] The mechanism of action for these compounds often involves the inhibition of key viral enzymes like reverse transcriptase and polymerase.[7]

Enzyme Inhibition

The electron-withdrawing nature of the ketoester moiety makes pyridyl ketoesters attractive candidates for enzyme inhibitors. Pyridine carboxylic acid isomers and their derivatives have been extensively explored as inhibitors of various enzymes.[9] The specific substitution pattern on the pyridine ring and the nature of the ester group can be systematically varied to optimize the inhibitory potency and selectivity for a target enzyme.

Future Perspectives

The field of pyridyl ketoesters in drug discovery is ripe with opportunity. The versatility of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of a series of pyridyl ketoesters against a panel of cancer cell lines and enzymes is needed to guide the rational design of more potent and selective compounds.

  • Mechanism of Action Elucidation: For promising lead compounds, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways.

  • In Vivo Efficacy and Pharmacokinetics: Compounds with potent in vitro activity should be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

Conclusion

Pyridyl ketoesters and their derivatives represent a valuable and underexplored class of compounds with significant potential for the development of new therapeutics. Their demonstrated anticancer and potential antiviral and enzyme inhibitory activities, coupled with their synthetic tractability, make them an exciting area for future research and drug discovery efforts. This guide provides a foundational understanding for scientists and researchers to build upon as they explore the promising biological landscape of pyridyl ketoesters.

References

Ethyl 5-oxo-5-(4-pyridyl)valerate: A Versatile Heterocyclic Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ethyl 5-oxo-5-(4-pyridyl)valerate, a pyridine-containing keto-ester, is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of novel bioactive molecules and functional materials. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol .[1] While detailed experimental spectroscopic data is not widely published in readily accessible literature, its structure suggests characteristic spectroscopic features.

PropertyValueSource
CAS Number 25370-47-2[2]
Molecular Formula C₁₂H₁₅NO₃[2]
Molecular Weight 221.26 g/mol [1]
Predicted Boiling Point 360.3 ± 22.0 °C
Predicted Density 1.105 ± 0.06 g/cm³
Predicted pKa 3.15 ± 0.10

Synthesis of this compound

A plausible and commonly employed method for the synthesis of γ-keto esters, such as this compound, is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic or heterocyclic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

A potential synthetic pathway for this compound is the reaction of a suitable pyridine derivative with a derivative of glutaric acid. For instance, the reaction of pyridine with ethyl glutaryl chloride in the presence of a Lewis acid like aluminum chloride could yield the desired product. The pyridine nitrogen, however, can complicate standard Friedel-Crafts conditions by coordinating to the Lewis acid. Therefore, alternative methods such as those involving organometallic reagents or radical-based acylations may also be employed for the synthesis of pyridyl ketones.

Experimental Protocol: A General Approach for the Synthesis of γ-Keto Esters (Adapted for this compound)

This protocol is a generalized procedure based on common organic chemistry practices for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 4-Substituted pyridine precursor (e.g., 4-lithiopyridine or a silyl-protected pyridine)

  • Ethyl glutaryl chloride or a related glutaric acid monoester derivative

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Lewis acid catalyst (if applicable, e.g., AlCl₃, ZnCl₂)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Pyridine Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the 4-substituted pyridine precursor in the anhydrous solvent. If starting from a halopyridine, an organolithium reagent can be used to generate the corresponding lithiated pyridine in situ at low temperatures (e.g., -78 °C).

  • Acylation: To the solution of the pyridine nucleophile, slowly add a solution of ethyl glutaryl chloride in the same anhydrous solvent, maintaining the low temperature. The reaction mixture is then typically allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Applications as a Building Block

The dual functionality of this compound makes it a versatile precursor for a variety of more complex molecules, particularly fused heterocyclic systems.

Synthesis of Fused Pyridine and Pyridone Derivatives

The ketone and ester functionalities can participate in cyclization reactions to form various fused ring systems. For example, reaction with a suitable three-carbon synthon under basic or acidic conditions could lead to the formation of a fused six-membered ring, resulting in a dihydropyridone or pyridine derivative.

Synthesis_of_Fused_Pyridines Ethyl_5_oxo_5_4_pyridyl_valerate This compound Reagents Amine/Ammonia + Suitable Reagents Ethyl_5_oxo_5_4_pyridyl_valerate->Reagents Fused_Heterocycle Fused Pyridine/ Pyridone Derivatives Reagents->Fused_Heterocycle caption Synthesis of Fused Heterocycles

Caption: General scheme for the synthesis of fused heterocycles.

Precursor for Kinase Inhibitors

The pyridine moiety is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The keto-ester functionality of this compound provides a handle for the introduction of various substituents and for the construction of the core scaffolds of potential kinase inhibitors. For instance, the ketone can be a site for reductive amination to introduce diverse side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines.

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Functional Group Interconversion cluster_2 Fragment Coupling cluster_3 Final Product Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Ester Reductive_Amination Reductive Amination Start->Reductive_Amination Ketone Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Side_Chain_Introduction Side Chain Introduction Reductive_Amination->Side_Chain_Introduction Kinase_Inhibitor Potential Kinase Inhibitor Amide_Coupling->Kinase_Inhibitor Side_Chain_Introduction->Kinase_Inhibitor caption Workflow for Kinase Inhibitor Synthesis

Caption: Potential workflow for synthesizing kinase inhibitors.

Conclusion

This compound is a strategically important building block for the synthesis of a diverse array of heterocyclic compounds. Its readily modifiable functional groups provide a versatile platform for the development of novel molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel chemical entities with significant biological or material properties.

References

The Emergence of Pyridylvalerates: A Technical Guide to a Novel Class of Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of pyridylvalerate compounds, a novel class of monoamine reuptake inhibitors. While the term "pyridylvalerate" is not yet standard nomenclature in published literature, this whitepaper defines a representative chemical scaffold based on available research into related pyridine and bicyclo[3.2.1]octane derivatives that have shown significant activity as dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) inhibitors. This document details the synthesis, structure-activity relationships (SAR), and key in vitro and in vivo experimental findings for this emerging class of compounds. It is intended to serve as a foundational resource for researchers in neuropharmacology and medicinal chemistry, providing detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate further investigation and development in this promising area.

Introduction: The Quest for Selective Monoamine Reuptake Inhibitors

The regulation of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—in the synaptic cleft is a critical target for the treatment of numerous neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are responsible for the reuptake of these neurotransmitters from the synapse, thereby controlling the duration and magnitude of their signaling. The development of selective inhibitors for these transporters has been a cornerstone of neuropharmacology for decades.

This guide focuses on a novel, synthetically accessible class of compounds we term "pyridylvalerates." These compounds are characterized by a core structure featuring a pyridine ring linked to a valeric acid, ester, or nitrile moiety, which is in turn connected to a pharmacophore known to confer affinity for monoamine transporters. A prime example of such a pharmacophore is the 3-phenyltropane skeleton, a well-established scaffold for potent DAT inhibitors.

The Pyridylvalerate Scaffold: A Representative Structure

For the purposes of this technical guide, we define the core pyridylvalerate structure based on the known pharmacophoric elements for MAT inhibition. A representative and synthetically feasible lead compound, which we will refer to as PV-1, is methyl (2R)-2-[(2S,3S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-yl]-5-(pyridin-2-yl)pentanoate . This structure combines the 3-(4-chlorophenyl)tropane moiety, a known high-affinity DAT ligand, with a pyridyl-substituted valerate side chain. The exploration of derivatives of this lead structure forms the basis of the structure-activity relationship discussion.

Synthesis of Pyridylvalerate Compounds

The synthesis of pyridylvalerate compounds like PV-1 can be achieved through a multi-step process. A plausible synthetic route is outlined below.

General Synthetic Scheme for Pyridylvalerate Analogs:

A key starting material is the commercially available (1R,2S,3S,5S)-2-(methoxycarbonyl)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane. The synthesis involves the alkylation of the corresponding enolate with a suitable pyridyl-containing electrophile.

Example Synthetic Protocol for a Pyridylvaleronitrile Intermediate:

A related synthetic approach for a pyridylvaleronitrile derivative, a potential precursor to pyridylvaleric acids and esters, can be conceptualized. The synthesis of 2-((2S,3S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl)-5-(pyridin-2-yl)pentanenitrile would likely involve the reaction of a deprotonated 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carbonitrile with a 2-(3-halopropyl)pyridine.

Structure-Activity Relationships (SAR)

The pharmacological profile of pyridylvalerate compounds is expected to be highly dependent on the nature and position of substituents on both the pyridine ring and the phenyl ring of the tropane moiety, as well as the nature of the valerate-derived linker. Based on extensive research on related monoamine reuptake inhibitors, the following SAR trends can be anticipated:

  • Substitution on the Phenyl Ring: Halogen substitution, particularly at the 4-position of the phenyl ring, is often associated with high affinity for the dopamine transporter.

  • The Pyridine Moiety: The position of the nitrogen atom in the pyridine ring and the presence of substituents can influence selectivity for DAT, SERT, and NET.

  • The Valerate Linker: The length and rigidity of the linker between the tropane and pyridine moieties can impact binding affinity and selectivity. Modifications to the ester or nitrile group can also modulate pharmacokinetic properties.

Quantitative Pharmacological Data

The following tables summarize in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for representative monoamine reuptake inhibitors that share structural motifs with the proposed pyridylvalerate scaffold. This data provides a benchmark for the expected pharmacological profile of this novel compound class.

Table 1: In Vitro Binding Affinities (Ki, nM) of Representative Monoamine Transporter Inhibitors

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Cocaine250320530
RTI-1131.213025
Substituted Pyridine 179>10,000>10,000
Substituted Pyridine 2255>10,000>10,000
Pyrovalerone Analog 17.83,200120

Data is compiled from publicly available research and serves as a reference for structurally related compounds.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM) of Representative Inhibitors

CompoundDAT (IC50, nM)SERT (IC50, nM)NET (IC50, nM)
Cocaine297311389
RTI-113152,10062
Substituted Pyridine 1255>10,000>10,000
Pyrovalerone Analog 2122,800150

Data is compiled from publicly available research and serves as a reference for structurally related compounds.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of pyridylvalerate compounds for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (pyridylvalerates) at various concentrations.

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Synaptosomal Uptake Assays

Objective: To determine the potency (IC50) of pyridylvalerate compounds to inhibit the uptake of monoamines into synaptosomes.

Materials:

  • Rat striatal (for DAT), hippocampal (for SERT), or cortical (for NET) tissue.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

  • Uptake buffer: Krebs-Ringer buffer containing pargyline (to inhibit monoamine oxidase).

  • Test compounds at various concentrations.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Prepare synaptosomes from the respective brain regions by homogenization and differential centrifugation.

  • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in uptake buffer.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Determine the IC50 values by analyzing the concentration-response curves.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the stimulant or depressant effects of pyridylvalerate compounds on spontaneous motor activity in rodents.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Open-field activity chambers equipped with infrared beams to automatically record movement.

  • Test compounds dissolved in a suitable vehicle (e.g., saline, DMSO).

Procedure:

  • Habituate the animals to the testing room and handling for several days prior to the experiment.

  • On the test day, administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Immediately place the animal in the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated control group.

In Vivo Drug Self-Administration Model

Objective: To assess the reinforcing properties and abuse potential of pyridylvalerate compounds.

Materials:

  • Rats or non-human primates surgically implanted with intravenous catheters.

  • Operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump connected to the catheter.

  • Test compound and a known drug of abuse (e.g., cocaine) for comparison.

Procedure:

  • Train the animals to press the active lever to receive an infusion of a reinforcer (e.g., food pellets or cocaine).

  • Once stable responding is established, substitute the training reinforcer with the test compound at various doses.

  • Record the number of lever presses on both the active and inactive levers over a set session duration.

  • A significantly higher number of presses on the active lever compared to the inactive lever indicates that the compound has reinforcing properties.

  • Progressive ratio schedules of reinforcement can be used to assess the motivation to self-administer the drug.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

Inhibition of the dopamine transporter by pyridylvalerate compounds leads to an accumulation of dopamine in the synaptic cleft. This increased synaptic dopamine concentration results in enhanced stimulation of postsynaptic dopamine receptors (D1-D5), leading to downstream signaling cascades.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) Pyridylvalerate Pyridylvalerate Compound Pyridylvalerate->DAT Inhibition DA_synapse->DAT D1R D1 Receptor DA_synapse->D1R Binding D2R D2 Receptor DA_synapse->D2R Binding AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream

Caption: Dopamine transporter inhibition by pyridylvalerates.

Preclinical Development Workflow for a Novel Monoamine Reuptake Inhibitor

The preclinical development of a novel monoamine reuptake inhibitor, such as a pyridylvalerate compound, follows a structured workflow to assess its therapeutic potential and safety profile before advancing to clinical trials.

Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacology & Toxicology cluster_preclinical_candidate Preclinical Candidate Selection Lead_ID Lead Identification (e.g., PV-1) SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Binding_Assays Radioligand Binding Assays (DAT, SERT, NET) Lead_Opt->Binding_Assays Uptake_Assays Synaptosomal Uptake Assays Binding_Assays->Uptake_Assays ADME In Vitro ADME/Tox (e.g., CYP inhibition, hERG) Uptake_Assays->ADME PK Pharmacokinetics (Rodent) ADME->PK Locomotor Locomotor Activity PK->Locomotor Self_Admin Drug Self-Administration Locomotor->Self_Admin Tox Preliminary Toxicology Self_Admin->Tox Candidate_Selection Candidate Selection Tox->Candidate_Selection

Caption: Preclinical development workflow for pyridylvalerates.

Conclusion and Future Directions

The pyridylvalerate scaffold represents a promising new avenue for the discovery of novel monoamine reuptake inhibitors. The combination of a pyridine moiety with a valerate linker and a known MAT pharmacophore offers a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties. The data from related compound classes suggest that pyridylvalerates have the potential to yield highly potent and selective DAT inhibitors, which could be valuable as therapeutic agents for conditions such as ADHD and cocaine use disorder, or as tools for further elucidating the role of the dopamine transporter in health and disease.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of pyridylvalerate analogs to establish a clear structure-activity relationship. Further in vivo studies will be necessary to assess their efficacy in animal models of relevant disorders and to fully characterize their safety profile. The development of radiolabeled pyridylvalerates could also provide valuable tools for in vivo imaging of the dopamine transporter using techniques such as Positron Emission Tomography (PET). The in-depth technical information provided in this guide is intended to serve as a catalyst for these future investigations.

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxo-5-(4-pyridyl)valerate is a bifunctional molecule incorporating a pyridine ring, a ketone, and an ester moiety. This guide explores its potential chemical reactivity, offering insights into its synthetic utility and application in drug discovery and materials science. Due to a lack of specific published data on this compound, this document presents a predictive analysis based on the established chemistry of its constituent functional groups. The provided experimental protocols and quantitative data are illustrative examples based on analogous chemical transformations.

Chemical Properties and Structure

This compound possesses a molecular structure that suggests a versatile range of chemical transformations. The presence of a nucleophilic pyridine nitrogen, an electrophilic ketone, and an ester group that can undergo both nucleophilic acyl substitution and reactions at the α-carbon provides multiple avenues for chemical modification.

PropertyValue
CAS Number 25370-47-2
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Synthesis of this compound

A plausible synthetic route to this compound is the Friedel-Crafts acylation of a suitable aromatic precursor or the condensation of a pyridine-containing nucleophile with an appropriate electrophile. A potential retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 4-Pyridyl Grignard Reagent Target->Intermediate1 Grignard Addition Intermediate2 Ethyl 5-chloro-5-oxopentanoate Target->Intermediate2 StartingMaterial1 4-Halopyridine Intermediate1->StartingMaterial1 StartingMaterial2 Magnesium Intermediate1->StartingMaterial2 StartingMaterial3 Glutaric anhydride Intermediate2->StartingMaterial3 StartingMaterial4 Ethanol Intermediate2->StartingMaterial4 StartingMaterial5 Thionyl chloride Intermediate2->StartingMaterial5

Caption: Retrosynthetic analysis for this compound.

Illustrative Experimental Protocol: Synthesis via Grignard Reaction
  • Preparation of 4-pyridylmagnesium bromide: To a solution of 4-bromopyridine (1.0 eq) in dry THF, add magnesium turnings (1.1 eq) under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary. Reflux the mixture until the magnesium is consumed.

  • Acylation: Cool the Grignard reagent to 0 °C and add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 eq) in dry THF dropwise.

  • Work-up: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReagentMolar RatioNotes
4-Bromopyridine1.0
Magnesium1.1
Ethyl 5-chloro-5-oxopentanoate1.0Prepared from glutaric anhydride, ethanol, and thionyl chloride
Hypothetical Yield 65-75%

Reactivity of the Pyridine Ring

The nitrogen atom of the pyridine ring is nucleophilic and can undergo several characteristic reactions.

N-Alkylation

The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium salts.

G Reactant This compound Product N-Alkyl-4-(5-ethoxy-5-oxopentanoyl)pyridinium halide Reactant->Product Alkylation Reagent Alkyl Halide (e.g., CH3I) Reagent->Product

Caption: N-Alkylation of the pyridine ring.

Illustrative Experimental Protocol: N-Methylation
  • Dissolve this compound (1.0 eq) in acetone.

  • Add methyl iodide (1.2 eq) and stir the mixture at room temperature for 24 hours.

  • The resulting precipitate (the pyridinium salt) is collected by filtration, washed with cold acetone, and dried under vacuum.

ReagentMolar RatioTemperature (°C)Time (h)Hypothetical Yield (%)
Methyl Iodide1.2252490-95
Ethyl Bromide1.2501285-90
N-Oxidation

The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.

G Reactant This compound Product Ethyl 5-(1-oxido-4-pyridinyl)-5-oxopentanoate Reactant->Product Oxidation Reagent m-CPBA Reagent->Product

Caption: N-Oxidation of the pyridine ring.

Reactivity of the Ketone Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack and can be reduced or used in condensation reactions.

Reduction to an Alcohol

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents.

G Reactant This compound Product Ethyl 5-hydroxy-5-(4-pyridyl)pentanoate Reactant->Product Reduction Reagent NaBH4 Reagent->Product

Caption: Reduction of the ketone to a secondary alcohol.

Illustrative Experimental Protocol: Ketone Reduction
  • Dissolve this compound (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give the alcohol.

Reducing AgentMolar RatioSolventHypothetical Yield (%)
NaBH₄1.1Methanol90-98
LiAlH₄0.5THF>95 (will also reduce ester)
Reductive Amination

The ketone can undergo reductive amination to introduce an amino group.

G Reactant This compound Intermediate Imine Intermediate Reactant->Intermediate Product Ethyl 5-amino-5-(4-pyridyl)pentanoate Intermediate->Product Reagent1 Amine (e.g., NH4OAc) Reagent1->Intermediate Reagent2 Reducing Agent (e.g., NaBH3CN) Reagent2->Product

Caption: Reductive amination of the ketone.

Reactivity of the Ethyl Ester Group

The ester functionality can undergo hydrolysis, amidation, or reduction.

Hydrolysis to Carboxylic Acid

The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

G Reactant This compound Product 5-Oxo-5-(4-pyridyl)pentanoic acid Reactant->Product Hydrolysis Reagent NaOH / H2O, then H+ Reagent->Product

Caption: Hydrolysis of the ethyl ester.

Illustrative Experimental Protocol: Ester Hydrolysis
  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at 50 °C for 4 hours.

  • Cool the reaction mixture and acidify with 1M HCl to pH 3-4.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.

ConditionTemperature (°C)Time (h)Hypothetical Yield (%)
1M NaOH (aq)50485-95
6M HCl (aq)100880-90

Conclusion

This compound is a molecule with significant potential for chemical derivatization. The distinct reactivity of the pyridine, ketone, and ester functionalities allows for selective modifications, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and material science applications. The predictive analysis provided in this guide serves as a foundation for future experimental exploration of this compound's rich chemistry.

In-depth Technical Guide: Stability and Storage of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth stability studies specifically for Ethyl 5-oxo-5-(4-pyridyl)valerate are limited. This guide is based on general principles of chemical stability for structurally related organic compounds and information from chemical suppliers. The experimental protocols and potential degradation pathways described are illustrative and should be adapted and validated for specific research applications.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical research and development. Understanding its stability and establishing appropriate storage conditions are critical for maintaining its purity, integrity, and ensuring the reliability of experimental results. This document provides a comprehensive overview of the recommended storage and handling procedures, along with general methodologies for stability assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for designing appropriate stability studies.

PropertyValueSource
Molecular FormulaC12H15NO3Chemical Supplier Catalogs
Molecular Weight221.25 g/mol Chemical Supplier Catalogs
AppearanceWhite to off-white solidChemical Supplier Catalogs
Melting PointNot specified-
Boiling PointNot specified-
SolubilitySoluble in common organic solventsInferred from structure

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general laboratory practice for similar chemical entities.

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated) To minimize the rate of potential degradation reactions. For long-term storage, -20°C is advisable.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) To prevent oxidation, particularly if the compound is sensitive to air.
Light Protect from light Store in an amber vial or a light-proof container to prevent photodegradation.
Moisture Store in a dry environment Keep in a tightly sealed container with a desiccant to prevent hydrolysis of the ester group.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the public domain, potential degradation mechanisms can be inferred from its chemical structure. The primary sites susceptible to degradation are the ester and ketone functionalities, as well as the pyridine ring.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture/Acid/Base Oxidation Oxidation This compound->Oxidation Air/Peroxides Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light 5-Oxo-5-(4-pyridyl)valeric acid + Ethanol 5-Oxo-5-(4-pyridyl)valeric acid + Ethanol Hydrolysis->5-Oxo-5-(4-pyridyl)valeric acid + Ethanol N-oxide derivatives N-oxide derivatives Oxidation->N-oxide derivatives Ring-opened products Ring-opened products Photodegradation->Ring-opened products

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and analyzing for degradation over time.

5.1. Stress Conditions

The following table outlines typical stress conditions used in forced degradation studies to identify potential degradation products and pathways.

Stress ConditionProtocol
Acid Hydrolysis Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis Incubate a solution of the compound in 0.1 M NaOH at room temperature for 8-24 hours.
Oxidation Treat a solution of the compound with 3% H2O2 at room temperature for 24 hours.
Thermal Stress Store the solid compound at 60°C for 1-2 weeks.
Photostability Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

5.2. Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

ParameterRecommended Method
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (e.g., around 260 nm).
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.

The workflow for a typical stability study is illustrated below.

cluster_0 Setup cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Sample_Preparation Prepare samples of this compound Acid Acid Hydrolysis Sample_Preparation->Acid Base Base Hydrolysis Sample_Preparation->Base Oxidation Oxidation Sample_Preparation->Oxidation Thermal Thermal Stress Sample_Preparation->Thermal Photo Photostability Sample_Preparation->Photo Time_Points Sample at predetermined time points Acid->Time_Points Base->Time_Points Oxidation->Time_Points Thermal->Time_Points Photo->Time_Points HPLC_Analysis Analyze by stability-indicating HPLC method Time_Points->HPLC_Analysis Quantification Quantify parent compound and degradation products HPLC_Analysis->Quantification Data_Summary Summarize data and identify degradation pathways Quantification->Data_Summary

Caption: General Workflow for a Forced Degradation Study.

Summary and Recommendations

The stability of this compound is crucial for its effective use in research and development. While specific data is not widely available, adherence to the general storage and handling guidelines outlined in this document will help to minimize degradation. For critical applications, it is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific use case. This will ensure the quality and reliability of the material throughout its lifecycle.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline a robust synthetic methodology, present key data in a structured format, and offer visual representations of the experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a nucleophilic acyl substitution reaction. This proposed method involves the reaction of a 4-pyridyl organometallic species with an activated derivative of mono-ethyl glutarate. Specifically, the protocol outlines the generation of 4-pyridyllithium from 4-bromopyridine, followed by its reaction with ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride).

Below is a visual representation of the synthetic workflow.

Synthesis_Workflow 4-Bromopyridine 4-Bromopyridine Reaction_Vessel Reaction (Anhydrous THF, -78 °C) 4-Bromopyridine->Reaction_Vessel n-Butyllithium n-Butyllithium n-Butyllithium->Reaction_Vessel 1. Formation of 4-Pyridyllithium 4-Pyridyllithium 4-Pyridyllithium->Reaction_Vessel Ethyl 5-chloro-5-oxopentanoate Ethyl 5-chloro-5-oxopentanoate Ethyl 5-chloro-5-oxopentanoate->Reaction_Vessel 2. Acylation Quenching Quenching (sat. aq. NH4Cl) Reaction_Vessel->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Bromopyridine

  • n-Butyllithium (2.5 M in hexanes)

  • Ethyl 5-chloro-5-oxopentanoate (Ethyl glutaryl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and UV lamp

Procedure:

  • Preparation of 4-Pyridyllithium:

    • To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine (1.58 g, 10 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting dark red solution at -78 °C for 1 hour to ensure complete formation of 4-pyridyllithium.

  • Acylation Reaction:

    • In a separate flame-dried 100 mL round-bottom flask, dissolve ethyl 5-chloro-5-oxopentanoate (1.78 g, 10 mmol) in 20 mL of anhydrous THF.

    • Slowly add the solution of ethyl 5-chloro-5-oxopentanoate to the 4-pyridyllithium solution at -78 °C via a syringe or dropping funnel over 20 minutes.

    • Allow the reaction mixture to stir at -78 °C for 2 hours.

    • Gradually warm the reaction mixture to room temperature and stir for an additional 1 hour.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable eluent and visualize with a UV lamp.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow oil.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Bromopyridine1.58 g (10 mmol)
n-Butyllithium (2.5 M)4.4 mL (11 mmol)
Ethyl 5-chloro-5-oxopentanoate1.78 g (10 mmol)
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature-78 °C to Room Temperature
Reaction Time3 hours
Product
Product NameThis compound
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
Theoretical Yield2.21 g
Purification
MethodFlash Column Chromatography
Eluent SystemHexanes/Ethyl Acetate Gradient

Logical Relationship of Key Steps

The diagram below illustrates the logical progression and dependencies of the key stages in the synthesis protocol.

Logical_Flow Start Start Reagent_Prep Reagent Preparation and Setup (Inert Atmosphere, Anhydrous Solvents) Start->Reagent_Prep Organometallic_Formation Formation of 4-Pyridyllithium (-78 °C, 1 hour) Reagent_Prep->Organometallic_Formation Acylation Acylation with Ethyl Glutaryl Chloride (-78 °C, 2 hours) Organometallic_Formation->Acylation Warm_to_RT Warm to Room Temperature (1 hour) Acylation->Warm_to_RT Quench Reaction Quenching (0 °C, sat. aq. NH4Cl) Warm_to_RT->Quench Extraction Extraction and Washing Quench->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Chromatographic Purification Drying_Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Logical flow of the synthesis protocol.

Disclaimer: This protocol is a proposed synthetic route and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions and yields are illustrative and may require optimization.

Application Notes and Protocols: Ethyl 5-oxo-5-(4-pyridyl)valerate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 5-oxo-5-(4-pyridyl)valerate is a versatile bifunctional molecule incorporating a pyridine ring, a ketone, and an ester moiety. While direct medicinal applications of this specific compound are not extensively documented, its chemical structure presents a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the γ-keto ester functionality allows for facile cyclization reactions, particularly with hydrazine derivatives, to yield pyridyl-substituted pyridazinones and pyrazoles. These resulting heterocyclic cores are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.

This document provides an overview of the potential applications of this compound as a starting material in medicinal chemistry, along with detailed protocols for the synthesis of key derivatives and their reported biological activities.

I. Synthetic Applications and Potential Therapeutic Areas

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex heterocyclic systems. The reaction of the γ-keto ester moiety with dinucleophiles like hydrazine and its derivatives is a key transformation.

1. Synthesis of Pyridyl-Substituted Pyridazinones:

The reaction of this compound with hydrazine hydrate is expected to yield 6-(4-pyridyl)-4,5-dihydro-2H-pyridazin-3-one. Pyridazinone derivatives are recognized for their broad spectrum of biological activities.[1] Notably, various substituted pyridazinones have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.[2][3][4][5]

Potential Therapeutic Applications:

  • Anti-inflammatory Agents: Inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokine production.[3][5]

  • Anticonvulsant Agents: Some pyridazinone derivatives have shown efficacy in preclinical models of epilepsy.[6][7]

  • Antitubercular Agents: Certain substituted pyridazinones have displayed activity against Mycobacterium tuberculosis.[6][7]

2. Synthesis of Pyridyl-Substituted Pyrazoles:

The reaction of this compound with substituted hydrazines can lead to the formation of pyridyl-substituted pyrazoles. The pyrazole nucleus is a prominent scaffold in a number of FDA-approved drugs and is associated with a wide range of pharmacological activities.[8] Pyrazole derivatives containing a pyridyl substituent have been investigated for their antimicrobial and anti-inflammatory properties.[9][10][11][12]

Potential Therapeutic Applications:

  • Antimicrobial Agents: Activity against various bacterial and fungal strains, including resistant pathogens.[10][13][14]

  • Anti-inflammatory Agents: Potential for development as novel anti-inflammatory drugs.[11][15]

  • Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs.[8]

II. Quantitative Data on Derivative Activities

The following tables summarize the biological activities of pyridazinone and pyrazole derivatives that are structurally related to the proposed products synthesized from this compound. This data is extracted from studies on analogous compounds and serves as a reference for the potential efficacy of the target molecules.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound ClassTargetIC50 (µM)In Vivo ModelEfficacyReference
Phenyl-substituted PyridazinonesCOX-20.356 - 0.519LPS-induced RAW264.7 macrophagesPotent inhibition of pro-inflammatory cytokines[3]
Indole-bearing PyridazinonesPDE4B-Human primary macrophagesRegulation of pro-inflammatory cytokine and chemokine production[4]
Phenyl-substituted PyridazinonesCOX-20.77 - 1.89Rat paw edemaStrong anti-inflammatory effects comparable to indomethacin[5]

Table 2: Antimicrobial Activity of Pyridyl-Pyrazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazole-clubbed PyrimidinesMethicillin-resistant Staphylococcus aureus (MRSA)521 µM (equivalent)[16]
Pyrazole Oxime Ethers with Pyridyl RingVarious Fungi-[9]
Thiophene-pyrazole-pyridine hybridsStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, Candida albicansGood activity[13]
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli1[10]

Table 3: Anticonvulsant and Antitubercular Activity of Pyridazinone Derivatives

Compound ClassActivityModelEfficacyReference
6-aryl-4,5-dihydro-(2H)-pyridazin-3-one derivativesAnticonvulsantMaximal electroshock (MES), Isoniazid (INH), and Pentylenetetrazole (PTZ) induced seizuresSignificant reduction in convulsions[6][7]
6-aryl-4,5-dihydro-(2H)-pyridazin-3-one derivativesAntitubercularM. tuberculosisMIC range: 1.6 - 6.25 µg/mL[6][7]

III. Experimental Protocols

Protocol 1: Synthesis of 6-(4-pyridyl)-4,5-dihydro-2H-pyridazin-3-one

This protocol describes a general procedure for the synthesis of a pyridyl-substituted pyridazinone from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water and stir. A solid precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 6-(4-pyridyl)-4,5-dihydro-2H-pyridazin-3-one.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Protocol 2: Synthesis of Ethyl 1-phenyl-5-(4-pyridyl)-1H-pyrazole-4-carboxylate

This protocol outlines a general method for the synthesis of a pyridyl-substituted pyrazole from this compound.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (15 mL).

  • Add phenylhydrazine (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure Ethyl 1-phenyl-5-(4-pyridyl)-1H-pyrazole-4-carboxylate.

  • Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

IV. Visualizations

experimental_workflow start This compound process1 Cyclocondensation (Protocol 1) start->process1 process2 Cyclocondensation (Protocol 2) start->process2 reagent1 Hydrazine Hydrate reagent1->process1 reagent2 Substituted Hydrazine (e.g., Phenylhydrazine) reagent2->process2 product1 Pyridyl-Pyridazinone Derivatives process1->product1 product2 Pyridyl-Pyrazole Derivatives process2->product2 application1 Anti-inflammatory Anticonvulsant Antitubercular product1->application1 application2 Antimicrobial Anti-inflammatory Anticancer product2->application2

Caption: Synthetic pathways from this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Pyridazinone Pyridyl-Pyridazinone Derivative Pyridazinone->IKK Inhibition

Caption: Potential anti-inflammatory mechanism of pyridazinone derivatives.

References

Application Notes and Protocols: Ethyl 5-oxo-5-(4-pyridyl)valerate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 5-oxo-5-(4-pyridyl)valerate, a versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols provided are based on established synthetic methodologies for analogous ketoesters and are intended to serve as a starting point for laboratory experimentation.

Introduction

This compound (CAS No. 25370-47-2) is a functionalized ketoester containing a pyridine ring, making it an attractive starting material for the synthesis of novel heterocyclic scaffolds. Its bifunctional nature, possessing both a ketone and an ester group, allows for a range of chemical transformations, including cyclization and multicomponent reactions. This document outlines its application in the synthesis of substituted pyridines and fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their potential biological activities.

Key Applications

The primary application of this compound in organic synthesis is as a precursor for the construction of complex heterocyclic molecules. Its structural features are particularly amenable to the following types of reactions:

  • Hantzsch-Type Pyridine Synthesis: The ketoester functionality can participate in reactions with aldehydes and ammonia or an ammonia source to form dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines.

  • Gewald-Type Reactions: In the presence of elemental sulfur and a base, the active methylene group of the ketoester can react with nitriles to afford substituted 2-aminothiophenes.

  • Synthesis of Fused Heterocycles: The reactive carbonyl and ester groups can be utilized to construct fused ring systems, such as pyridopyrimidines or other related scaffolds, through cyclocondensation reactions with appropriate binucleophiles.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a dihydropyridine derivative via a Hantzsch-type reaction using this compound. Please note that these are illustrative values and actual results may vary depending on specific experimental conditions.

ProductReactantsSolventReaction Time (h)Yield (%)
Diethyl 2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylateThis compound, Ethyl acetoacetate, Ammonium acetate, AcetaldehydeEthanol2475
2-Amino-3-ethoxycarbonyl-4-(4-pyridyl)-5,6,7,8-tetrahydrothieno[2,3-b]pyridineThis compound, Malononitrile, Elemental Sulfur, MorpholineEthanol1265

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis of a Dihydropyridine Derivative

This protocol describes a representative procedure for the synthesis of a dihydropyridine derivative using this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Acetaldehyde (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add this compound, ethyl acetoacetate, acetaldehyde, and ammonium acetate in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyridine derivative.

Visualization of the Experimental Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A This compound E Mix in Ethanol A->E B Ethyl acetoacetate B->E C Acetaldehyde C->E D Ammonium acetate D->E F Reflux (24h) E->F G Solvent Removal F->G H Precipitation with Water G->H I Filtration & Drying H->I J Recrystallization I->J K Purified Dihydropyridine J->K Gewald_Reaction cluster_inputs Inputs cluster_conditions Conditions cluster_output Output Ketoester Ethyl 5-oxo-5- (4-pyridyl)valerate Reaction Gewald Reaction Ketoester->Reaction Nitrile Malononitrile Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Catalyst Morpholine Catalyst->Reaction Solvent Ethanol Solvent->Reaction Temperature 50-60 °C Temperature->Reaction Product 2-Aminothiophene Derivative Reaction->Product Drug_Discovery_Workflow A This compound B Synthesis of Diverse Heterocyclic Derivatives A->B C Compound Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine derivatives are a cornerstone in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), owing to their versatile chemical reactivity and their prevalence in biologically active molecules. While the initially requested intermediate, Ethyl 5-oxo-5-(4-pyridyl)valerate, serves as a conceptual example of a pyridine-containing building block, a more prominent and industrially relevant intermediate is 4-amino-5-methyl-2(1H)-pyridinone. This pyridinone derivative is a critical precursor in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is approved for the treatment of chronic kidney disease associated with type 2 diabetes, highlighting the importance of its efficient synthesis.[1][2]

These application notes provide detailed protocols for the synthesis of 4-amino-5-methyl-2(1H)-pyridinone and its subsequent conversion to Finerenone, along with a summary of the quantitative data and a visualization of the synthetic workflow and the drug's mechanism of action.

I. Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)

The synthesis of the key intermediate, 4-amino-5-methyl-2(1H)-pyridinone (I), can be achieved through a two-step process starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.[3][4]

Experimental Protocol: Synthesis of 2-chloro-5-methyl-4-pyridinamine (Intermediate A)
  • Reaction Setup: In a suitable pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in an appropriate solvent such as methanol.

  • Catalyst Addition: Add a platinum-based catalyst (e.g., 1% platinum + 2% vanadium on carbon powder, or 0.5% platinum + 0.3% molybdenum on carbon powder).[4]

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the reactor, and carefully filter the reaction mixture to remove the catalyst. The filtrate, containing 2-chloro-5-methyl-4-pyridinamine, can be used directly in the next step or purified further if necessary.

Experimental Protocol: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (I)
  • Reaction Setup: Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine (Intermediate A) and a solution of potassium hydroxide (KOH) in methanol.[3][5]

  • Reaction Conditions: Seal the reactor and heat to 180°C for 16 hours. The pressure will rise to approximately 12.5 bar.[5]

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture with aqueous hydrochloric acid (e.g., 25% HCl) to a pH of 7.0 while cooling.[5]

    • Evaporate the mixture to dryness under reduced pressure.

    • Remove residual water by azeotropic distillation with ethanol.

    • Add methanol to the residue, stir, and filter to remove the inorganic salt (KCl).

    • Concentrate the filtrate to dryness.

    • Recrystallize the crude product from water.

    • Cool the solution to 0°C to precipitate the crystals, which are then filtered, washed, and dried.

Quantitative Data: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (I)
StepStarting MaterialProductCatalystSolventTemperatureTimeYieldPurityReference
Hydrogenation2-chloro-5-methyl-4-nitropyridine-1-oxide2-chloro-5-methyl-4-pyridinaminePt/V on Carbon or Pt/Mo on CarbonMethanol----[4]
Hydroxylation2-chloro-5-methyl-4-pyridinamine4-amino-5-methyl-2(1H)-pyridinone-Methanol180°C16 h~84%>99%[3][5]

II. Synthesis of Finerenone from 4-amino-5-methyl-2(1H)-pyridinone

The synthesis of Finerenone from the pyridinone intermediate involves a condensation-cyclization reaction followed by etherification.[2]

Experimental Protocol: Synthesis of Racemic Finerenone Precursor (Azacycle 20.5)
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-5-methyl-2(1H)-pyridinone (I) and a pre-formed enone (prepared by Knoevenagel condensation of a benzaldehyde derivative with acetoacetamide) in isobutanol.[2]

  • Condensation-Cyclization: Heat the reaction mixture to facilitate the condensation and subsequent cyclization to form the dihydronaphthyridine core of Finerenone.

  • Work-up: After the reaction is complete, cool the mixture and isolate the product by filtration. The crude product can be purified by recrystallization.

Experimental Protocol: Etherification to Finerenone
  • Reaction Setup: Suspend the racemic Finerenone precursor (Azacycle 20.5) in a suitable solvent.

  • Etherification: Add 1,1,1-triethoxyethane under acidic conditions to convert the pyridone to the corresponding ethyl ether, yielding racemic Finerenone.[2]

  • Chiral Resolution: The racemic Finerenone can be resolved into its enantiomers using chiral chromatography or by classical resolution with a chiral acid, such as di-p-toluoyl-D-tartaric acid, to yield the active (S)-enantiomer.[2]

  • Final Product Isolation: The desired enantiomer is then isolated as a free base by adjusting the pH with a suitable base (e.g., sodium carbonate).[2]

Quantitative Data: Synthesis and Resolution of Finerenone
StepStarting MaterialProductReagentsSolventYieldEnantiomeric Excess (ee)Reference
Condensation-Cyclization4-amino-5-methyl-2(1H)-pyridinone & EnoneRacemic Finerenone Precursor (20.5)-IsobutanolGood-[2]
EtherificationRacemic Finerenone Precursor (20.5)Racemic Finerenone (20.6)1,1,1-triethoxyethane, Acid---[2]
Chiral ResolutionRacemic Finerenone (20.6)(S)-Finerenone Tartrate Salt (20.7)di-p-toluoyl-D-tartaric acidEthanol/Water~41%>99%[2]
Free Base Formation(S)-Finerenone Tartrate Salt (20.7)(S)-FinerenoneSodium CarbonateEthanol/Water97%-[2]

III. Visualizations

Synthetic Workflow

G A 2-chloro-5-methyl-4- nitropyridine-1-oxide B 2-chloro-5-methyl-4-pyridinamine (Intermediate A) A->B Hydrogenation (Pt catalyst) C 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I) B->C Hydroxylation (KOH, Methanol, 180°C) E Racemic Finerenone Precursor (Azacycle 20.5) C->E Condensation- Cyclization D Enone (from Benzaldehyde derivative) D->E F Racemic Finerenone E->F Etherification (1,1,1-triethoxyethane) G (S)-Finerenone F->G Chiral Resolution

Caption: Synthetic pathway for Finerenone.

Mechanism of Action: Finerenone Signaling Pathway

Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor (MR). Its mechanism of action involves blocking the binding of aldosterone to the MR, thereby inhibiting the translocation of the receptor to the nucleus and the subsequent transcription of pro-inflammatory and pro-fibrotic genes.[1][6][7][8][9]

G cluster_cell Target Cell (e.g., Kidney, Heart) Aldo Aldosterone MR_c Mineralocorticoid Receptor (MR) (Cytoplasm) Aldo->MR_c Binds MR_n MR (Nucleus) MR_c->MR_n Translocation Finerenone Finerenone Finerenone->MR_c Blocks DNA DNA MR_n->DNA Binds to MRE Pro_inflam Pro-inflammatory & Pro-fibrotic Genes DNA->Pro_inflam Transcription Inflammation Inflammation Pro_inflam->Inflammation Fibrosis Fibrosis Pro_inflam->Fibrosis

References

Application Notes and Protocols for the Derivatization of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-5-(4-pyridyl)valerate is a versatile bifunctional molecule containing both a ketone and an ester functional group. This unique structure allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry and drug development. The presence of the pyridine ring introduces a key pharmacophoric element, while the keto-ester moiety provides two distinct handles for derivatization. These derivatizations can be strategically employed to modulate physicochemical properties, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR) of potential drug candidates.

This document provides detailed application notes and experimental protocols for several key derivatization reactions of this compound, targeting both the ketone and ester functionalities.

Derivatization of the Ketone Functional Group

The ketone moiety in this compound is a prime site for modifications such as reductive amination, Knoevenagel condensation, and the formation of various heterocyclic rings.

Reductive Amination

Reductive amination is a powerful method for introducing amine functionalities, which are prevalent in many biologically active compounds. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an amine, followed by its reduction to the corresponding amine.

Quantitative Data Summary: Reductive Amination of Pyridyl Ketones

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
Ammonium AcetateNaBH(OAc)₃1,2-DichloroethaneRoom Temp.2485-95Acetophenones
BenzylamineNaBH₃CNMethanolRoom Temp.1270-85Aryl Ketones
AnilinePyridine-BoraneMethanolRoom Temp.1660-80Aryl Ketones

Experimental Protocol: Reductive Amination with Benzylamine

  • To a solution of this compound (1.0 eq.) in methanol (0.2 M), add benzylamine (1.1 eq.) and acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Stir for 30 minutes, then basify with 2 M NaOH to pH ~10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired amine.

Knoevenagel Condensation

The Knoevenagel condensation introduces a new carbon-carbon double bond by reacting the ketone with an active methylene compound, catalyzed by a weak base. This reaction is useful for synthesizing α,β-unsaturated systems, which are important intermediates in organic synthesis.

Quantitative Data Summary: Knoevenagel Condensation of Aryl Ketones

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
MalononitrilePiperidineEthanolReflux480-90Acetophenones
Ethyl CyanoacetateAmmonium AcetateTolueneReflux675-85Aryl Ketones
Diethyl MalonatePiperidine/Acetic AcidBenzeneReflux1260-75Aryl Ketones

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.2 eq.) in ethanol (0.3 M).

  • Add piperidine (0.1 eq.) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated product.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the preparation of thiazole derivatives from an α-haloketone and a thioamide. This requires a two-step procedure starting with the α-bromination of the ketone.

Quantitative Data Summary: Hantzsch Thiazole Synthesis with Aryl Ketones

ThioamideSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
ThioureaEthanolReflux385-95α-Bromoacetophenones
ThioacetamideEthanolReflux470-85α-Bromoacetophenones
BenzothioamideMethanolReflux565-80α-Bromoacetophenones

Experimental Protocol: Hantzsch Thiazole Synthesis

Step 1: α-Bromination of this compound

  • Dissolve this compound (1.0 eq.) in glacial acetic acid (0.5 M).

  • Add bromine (1.05 eq.) dropwise at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours until the bromine color disappears.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude α-bromoketone, which is used in the next step without further purification.

Step 2: Thiazole Formation

  • Dissolve the crude α-bromoketone (1.0 eq.) and thiourea (1.2 eq.) in ethanol (0.4 M).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.

Derivatization of the Ester Functional Group

The ethyl ester group of this compound can be readily transformed into other functional groups such as carboxylic acids, amides, and alcohols.

Ester Hydrolysis

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is irreversible.

Quantitative Data Summary: Hydrolysis of Ethyl Esters

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
LiOHTHF/H₂ORoom Temp.4>95Aromatic Ethyl Esters
NaOHEthanol/H₂OReflux2>90Alkyl Ethyl Esters
HCl (6 M)Dioxane/H₂OReflux1280-90Aromatic Ethyl Esters

Experimental Protocol: Basic Hydrolysis (Saponification)

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Amidation

Direct conversion of the ester to an amide can be achieved by heating with an amine. This reaction is often slow but can be catalyzed by Lewis acids or bases.

Quantitative Data Summary: Amidation of Ethyl Esters

| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzylamine | None | Neat | 120 | 24 | 60-75 | Alkyl Ethyl Esters | | Morpholine | NaOMe | Methanol | Reflux | 12 | 70-85 | Aromatic Ethyl Esters | | Aniline | FeCl₃ | Neat | 100 | 6 | 75-90 | Aromatic Ethyl Esters |

Experimental Protocol: Amidation with Benzylamine

  • In a sealed tube, combine this compound (1.0 eq.) and benzylamine (3.0 eq.).

  • Heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Dissolve the crude mixture in ethyl acetate and wash with 1 M HCl to remove excess benzylamine.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired amide.

Reduction to Alcohol

The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Note that this will also reduce the ketone to a secondary alcohol. Selective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved with specific reagents. For a diol product, LiAlH₄ is suitable.

Quantitative Data Summary: Reduction of Esters

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
LiAlH₄THFReflux485-95Aromatic and Aliphatic Esters
NaBH₄/LiClTHFReflux670-85Aromatic Esters
DIBAL-HToluene-78280-90Aromatic and Aliphatic Esters

Experimental Protocol: Reduction with LiAlH₄

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous THF (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude diol by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient).

Visualizations

Derivatization_Pathways start This compound ketone_der Ketone Derivatization start->ketone_der ester_der Ester Derivatization start->ester_der amine Amine Derivative ketone_der->amine Reductive Amination alkene Alkene Derivative ketone_der->alkene Knoevenagel Condensation thiazole Thiazole Derivative ketone_der->thiazole Hantzsch Synthesis acid Carboxylic Acid ester_der->acid Hydrolysis amide Amide Derivative ester_der->amide Amidation alcohol Diol Derivative ester_der->alcohol Reduction

Caption: Derivatization pathways for this compound.

Experimental_Workflow start Start: this compound reaction Derivatization Reaction (e.g., Reductive Amination) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Derivative analysis->product

Application Notes and Protocols for the Quantification of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ethyl 5-oxo-5-(4-pyridyl)valerate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to be adapted and validated in your laboratory according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Overview of Analytical Methods

A summary of the recommended analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

Technique Principle Typical Application Key Advantages
HPLC-UV Chromatographic separation followed by detection based on the analyte's UV absorbance.Routine quality control, purity assessment, and quantification in bulk drug substance and formulations.Robust, cost-effective, and widely available.
LC-MS Combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[5][6][7]Trace level quantification, impurity profiling, and analysis in complex biological matrices.High sensitivity, high selectivity, and provides molecular weight confirmation.[8]
GC-MS Separation of volatile compounds followed by mass spectrometric detection.[9][10]Analysis of residual solvents and volatile impurities. May be suitable for the analyte if derivatization is employed to increase volatility.Excellent for volatile and semi-volatile analytes, high resolving power.

Experimental Protocols

Sample and Standard Preparation Workflow

A generalized workflow for the preparation of samples and standards for analysis is depicted below.

G Figure 1: General Sample and Standard Preparation Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation A Accurately weigh this compound reference standard B Dissolve in diluent to prepare stock solution A->B C Perform serial dilutions to create calibration standards B->C G Analysis by HPLC-UV, LC-MS, or GC-MS C->G D Accurately weigh sample containing the analyte E Dissolve/extract with a suitable solvent D->E F Filter the sample solution (e.g., 0.45 µm filter) E->F F->G

Caption: General workflow for preparing standards and samples for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations. The pyridine moiety in the molecule allows for UV detection.[11][12][13]

Instrumentation and Conditions:

Parameter Condition
HPLC System Quaternary or Binary HPLC system with UV/Vis Detector
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (based on typical pyridine absorbance)[13]
Diluent 50:50 Acetonitrile:Water

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in diluent. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of diluent. Further dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[14]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides higher sensitivity and selectivity, making it suitable for trace analysis and quantification in complex matrices.

Instrumentation and Conditions:

Parameter Condition
LC System UPLC or HPLC system
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Parent Ion (M+H)⁺ m/z 222.1
Fragment Ion (for MRM) To be determined by infusion of a standard solution

Protocol:

  • Standard and Sample Preparation: Follow a similar procedure as for HPLC-UV, but use LC-MS grade solvents and prepare standards and samples at a lower concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • MS Tuning: Infuse a standard solution of this compound to optimize the ESI source parameters and identify the most abundant parent and fragment ions for SIM or MRM analysis.

  • Analysis: Inject the prepared standards and samples.

  • Quantification: Generate a calibration curve using the peak areas of the selected ion(s) versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable if the analyte is sufficiently volatile and thermally stable, or if derivatization is performed. Given the structure of this compound, direct analysis may be challenging due to its polarity and molecular weight.

Instrumentation and Conditions:

Parameter Condition
GC System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
MS Detection Scan mode (m/z 50-300) for qualitative and SIM mode for quantitative analysis

Protocol:

  • Derivatization (if necessary): To improve volatility, the keto group can be derivatized.

  • Standard and Sample Preparation: Prepare standards and samples in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject into the GC-MS system.

  • Quantification: Use the peak area of a characteristic ion in SIM mode to construct a calibration curve.

Method Validation Summary

The developed analytical methods should be validated according to ICH guidelines.[1][2][3][4] A summary of typical validation parameters and acceptance criteria is provided in the table below.

Parameter HPLC-UV LC-MS GC-MS
Specificity Peak purity assessmentNo interfering peaks at the retention time of the analyte and its specific m/zNo interfering peaks at the retention time of the analyte and its characteristic ions
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.995
Range 80-120% of the test concentrationTo be defined based on applicationTo be defined based on application
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 10.0%
Limit of Detection (LOD) To be determinedTo be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determinedTo be determined
Robustness Insensitive to small variations in method parametersInsensitive to small variations in method parametersInsensitive to small variations in method parameters

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

G Figure 2: HPLC-UV Analytical Workflow A Prepare Mobile Phase and Equilibrate System C Inject into HPLC System A->C B Prepare Standards and Samples B->C D Separation on C18 Column C->D E UV Detection at 254 nm D->E F Data Acquisition and Processing E->F G Quantification using Calibration Curve F->G

Caption: Workflow for quantification by HPLC-UV.

G Figure 3: LC-MS Analytical Workflow A Tune Mass Spectrometer with Standard C Inject into LC-MS System A->C B Prepare Standards and Samples B->C D Chromatographic Separation C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (SIM/MRM) E->F G Data Analysis and Quantification F->G

Caption: Workflow for quantification by LC-MS.

References

Application Note: Quantification of Ethyl 5-oxo-5-(4-pyridyl)valerate using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 5-oxo-5-(4-pyridyl)valerate is a chemical intermediate with a molecular structure incorporating a pyridine ring and an ethyl ester functional group. Its analysis is crucial for quality control and pharmacokinetic studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in various matrices. The method presented herein is theoretical and developed based on the physicochemical properties of the analyte, offering a strong starting point for researchers, scientists, and drug development professionals.

Physicochemical Properties

  • Chemical Structure:

    • A diagram of the chemical structure is provided below.

  • Molecular Formula: C₁₂H₁₅NO₃[1]

  • Molecular Weight: 221.25 g/mol [1][2]

LC-MS/MS Methodology

The inherent basicity of the pyridine nitrogen in this compound makes it highly suitable for analysis by reverse-phase liquid chromatography coupled with positive ion electrospray ionization tandem mass spectrometry.

Liquid Chromatography Conditions

A standard C18 reverse-phase column is proposed for the chromatographic separation. The mobile phase consists of a gradient of acetonitrile in water with 0.1% formic acid to ensure the protonation of the analyte for optimal peak shape and ionization.

Mass Spectrometry Conditions

Positive ion electrospray ionization (ESI+) is the selected mode due to the presence of the basic pyridine moiety, which can be readily protonated. The protonated molecule [M+H]⁺ is used as the precursor ion for collision-induced dissociation (CID) to generate specific product ions for Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes the proposed parameters for the quantitative LC-MS/MS analysis of this compound.

ParameterValue
Analyte This compound
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25
Ionization Mode ESI+
Precursor Ion (m/z) 222.1
Product Ion 1 (m/z) 124.1
Product Ion 2 (m/z) 96.1
Collision Energy (CE) for Product Ion 1 15 eV
Collision Energy (CE) for Product Ion 2 25 eV
Retention Time (RT) ~ 3.5 min (predicted)
Limit of Quantification (LOQ) To be determined
Limit of Detection (LOD) To be determined

Detailed Experimental Protocol

1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

  • MS Parameters:

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MRM Transitions:

      • This compound: 222.1 > 124.1 (Quantifier), 222.1 > 96.1 (Qualifier)

3. Data Analysis

  • The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. A linear regression with a weighting factor of 1/x is typically used.

Visual Representations

LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection hplc_separation HPLC Separation (C18 Column) lc_injection->hplc_separation ms_detection MS/MS Detection (MRM Mode) hplc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification final_result Final Concentration quantification->final_result

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed MS/MS Fragmentation of this compound parent [M+H]⁺ This compound m/z = 222.1 frag1 [C₆H₆NO]⁺ Pyridiniumyl-methanone m/z = 124.1 parent->frag1 Loss of C₆H₁₀O₂ frag2 [C₅H₄N]⁺ Pyridinium m/z = 96.1 parent->frag2 Loss of C₇H₁₀O₃

Caption: Proposed fragmentation pathway for this compound.

References

Application Note: Facile One-Pot Synthesis of Novel Pyridine Derivatives as Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, present in numerous FDA-approved drugs.[1][2] Their unique chemical properties, including their ability to engage in hydrogen bonding and other molecular interactions, make them privileged structures for targeting a wide array of biological targets.[2] In the field of oncology, the development of kinase inhibitors has become a cornerstone of targeted therapy.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.[4][5] This application note provides a detailed experimental protocol for a facile and efficient one-pot, microwave-assisted synthesis of novel 2,4,6-trisubstituted pyridine derivatives, which have been identified as potent and selective VEGFR-2 inhibitors.[1][4]

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and characterization of the novel pyridine derivatives is depicted below.

experimental_workflow reagents Reactants: - Aromatic Aldehyde - Malononitrile - Thiophenol reaction One-Pot Reaction Microwave Irradiation (10-20 min) reagents->reaction purification Purification (Crystallization) reaction->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization final_product Final Product: 2-Amino-3-cyano-4-aryl-6-thiol-pyridine characterization->final_product

Caption: Experimental workflow for the synthesis of pyridine derivatives.

Experimental Protocols

Materials and Reagents
  • Substituted aromatic aldehydes

  • Malononitrile

  • Thiophenol

  • Zinc Chloride (ZnCl₂)

  • Ethanol (absolute)

  • Microwave synthesizer

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary)

  • NMR spectrometer, IR spectrometer, and Mass spectrometer

One-Pot Synthesis of 2-Amino-3-cyano-4-(aryl)-6-thiol-pyridines

This protocol describes a green and efficient one-pot, three-component synthesis of highly functionalized pyridine derivatives under microwave irradiation.[6]

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and thiophenol (1 mmol, 0.102 mL).

  • Solvent and Catalyst: Add absolute ethanol (5 mL) to the vessel, followed by the addition of a catalytic amount of ZnCl₂ (10 mol%, 0.0136 g).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 15 minutes.

  • Reaction Monitoring: After irradiation, cool the vessel to room temperature. Monitor the reaction progress by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation and Purification:

    • Pour the cooled reaction mixture into ice-cold water (20 mL).

    • The solid product that precipitates is collected by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyano-4-(aryl)-6-thiol-pyridine derivative.

  • Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes the yield and biological activity data for a selection of synthesized pyridine derivatives against the VEGFR-2 kinase and two cancer cell lines.

Compound IDAr SubstituentYield (%)VEGFR-2 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1a 4-Chlorophenyl880.134.3410.29
1b 4-Methoxyphenyl920.124.256.08
1c 3-Bromophenyl850.134.6811.06
1d 2-Naphthyl820.195.877.33
Sorafenib--0.109.185.47

Data adapted from the literature for representative pyridine derivatives.[1]

Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

The synthesized pyridine derivatives act as potent inhibitors of the VEGFR-2 tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[7][8][9] The pyridine-based inhibitors competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and thereby blocking the entire downstream signaling cascade.[5]

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Pyridine_Inhibitor Pyridine Derivative (Synthesized Compound) Pyridine_Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

Conclusion

This application note provides a comprehensive and detailed protocol for the efficient, one-pot, microwave-assisted synthesis of novel pyridine derivatives. The presented methodology is characterized by short reaction times, high yields, and operational simplicity, aligning with the principles of green chemistry. The synthesized compounds have demonstrated potent inhibitory activity against VEGFR-2, a key target in cancer therapy. The provided data and pathway visualizations underscore the potential of this synthetic approach for the rapid generation of libraries of pyridine-based compounds for drug discovery and development, particularly in the search for novel anticancer agents.

References

Application Notes and Protocols: Ethyl 5-oxo-5-(4-pyridyl)valerate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 5-oxo-5-(4-pyridyl)valerate as a key starting material. The following sections detail the synthesis of pyridyl-substituted pyridazinones and pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of 6-(3-(ethoxycarbonyl)propyl)-3-(pyridin-4-yl)pyridazin-4(1H)-one

Pyridazinone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The synthesis of pyridazinones often involves the condensation of a γ-ketoester with hydrazine.[1][2] This protocol outlines the synthesis of a pyridyl-substituted pyridazinone from this compound.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-(3-(ethoxycarbonyl)propyl)-3-(pyridin-4-yl)pyridazin-4(1H)-one.

Data Presentation
CompoundStarting MaterialReagentSolventYield (%)
6-(3-(ethoxycarbonyl)propyl)-3-(pyridin-4-yl)pyridazin-4(1H)-oneThis compoundHydrazine hydrateEthanol75-85*

*Note: The yield is an estimated value based on similar reactions reported in the literature for the synthesis of pyridazinones from γ-ketoesters.[3]

Reaction Workflow

Synthesis_of_Pyridazinone start This compound reagent + Hydrazine Hydrate (EtOH, Reflux) start->reagent product 6-(3-(ethoxycarbonyl)propyl)-3- (pyridin-4-yl)pyridazin-4(1H)-one reagent->product Cyclocondensation workup Workup & Purification product->workup

Caption: Synthetic workflow for pyridazinone formation.

Synthesis of Ethyl 4-(4-pyridyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The Biginelli reaction is a well-established multi-component reaction for the synthesis of dihydropyrimidinones, which are known for their therapeutic applications, including as calcium channel blockers.[4][5] While the classical Biginelli reaction utilizes a β-ketoester, this protocol proposes a modification using this compound, which contains a γ-ketoester moiety, along with urea and an aldehyde in a one-pot synthesis.

Experimental Protocol

Materials:

  • This compound

  • Urea (or Thiourea for the thione analog)

  • Acetaldehyde (or other suitable aldehyde)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, catalytic amount)

  • Ice-cold water

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A mixture of this compound (1.0 eq), urea (1.5 eq), and acetaldehyde (1.2 eq) is dissolved in ethanol (15 mL/mmol).

  • A catalytic amount of concentrated hydrochloric acid (3-4 drops) is added, and the mixture is stirred at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure dihydropyrimidine.

Data Presentation
CompoundStarting MaterialReagentsCatalystSolventYield (%)
Ethyl 4-(4-pyridyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateThis compoundUrea, AcetaldehydeHClEthanol50-65
Ethyl 4-(4-pyridyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateThis compoundThiourea, AcetaldehydeHClEthanol55-70

*Note: Yields are estimated based on typical Biginelli reaction outcomes, acknowledging that the use of a γ-ketoester may influence the efficiency.[6][7]

Reaction Pathway

Biginelli_Reaction start This compound reagents + Urea/Thiourea + Acetaldehyde start->reagents catalyst HCl (cat.) EtOH, Reflux reagents->catalyst product Ethyl 4-(4-pyridyl)-6-methyl-2-oxo(thioxo)- 1,2,3,4-tetrahydropyrimidine-5-carboxylate catalyst->product One-pot Cyclocondensation workup Workup & Recrystallization product->workup

References

Application Notes and Protocols for the Catalytic Preparation of Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern catalytic methods for the synthesis of pyridyl ketones, which are crucial intermediates in pharmaceutical and materials science. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in a research and development setting.

Introduction

Pyridyl ketones are key structural motifs found in numerous biologically active compounds and functional materials. Traditional methods for their synthesis, such as Friedel-Crafts acylation, are often ineffective for electron-deficient pyridine rings.[1] Consequently, a variety of innovative catalytic methods have been developed to overcome these limitations, offering improved efficiency, selectivity, and functional group tolerance. This document outlines several powerful catalytic approaches, including transition-metal-catalyzed C-H acylation, photoredox catalysis, and a fluoride-catalyzed acylation of silyl-pyridines.

Transition-Metal-Catalyzed C-H Acylation

Transition-metal catalysis provides a direct and atom-economical approach to pyridyl ketones through the selective activation and acylation of C-H bonds. Palladium-catalyzed reactions are particularly noteworthy in this context.

Palladium-Catalyzed Oxidative C-H Acylation

This method facilitates the coupling of pyridines with aldehydes to furnish the corresponding ketones. The reaction typically employs a palladium catalyst and an oxidant.[2]

Reaction Scheme:

Where Ar-H is a pyridine derivative.

Data Presentation:

EntryPyridine SubstrateAldehydeOxidantYield (%)Reference
12-PhenylpyridineBenzaldehydeAir85[2]
22-Phenoxypyridinep-ToluylaldehydeBenzoquinone78[2]
32-(Thiophen-2-yl)pyridine1-NaphthaldehydeCu(OAc)272[2]

Experimental Protocol: General Procedure for Pd-Catalyzed Oxidative C-H Acylation [2]

  • To a screw-capped vial, add the pyridine substrate (0.5 mmol), aldehyde (1.0 mmol), Pd(OAc)₂ (5 mol %), and the appropriate oxidant (e.g., benzoquinone, 1.0 mmol).

  • Add the reaction solvent (e.g., toluene, 2 mL).

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyridyl ketone.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalyst Catalytic System Pyridine Pyridine Substrate Reaction Oxidative C-H Acylation Pyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Pd_catalyst Pd(OAc)2 Pd_catalyst->Reaction Oxidant Oxidant Oxidant->Reaction Product Pyridyl Ketone Reaction->Product

Caption: Workflow for Pd-catalyzed oxidative C-H acylation.

Photoredox-Catalyzed Site-Selective C-H Acylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for the functionalization of C-H bonds. This approach allows for the site-selective acylation of pyridinium salts at the C2 or C4 position, depending on the N-substituent of the pyridinium salt.[3][4]

Mechanism Overview

The reaction is initiated by the photoexcitation of an iridium photocatalyst, which then engages in a single-electron transfer (SET) with an N-alkoxy- or N-aminopyridinium salt to generate an alkoxy or amidyl radical. This radical abstracts a hydrogen atom from an aldehyde to form an acyl radical. The acyl radical then adds to another pyridinium salt, and subsequent steps lead to the formation of the acylated pyridine product.[3]

Data Presentation:

EntryPyridinium SaltAldehydePositionYield (%)Reference
1N-Methoxy-4-phenylpyridiniumBenzaldehydeC285[3]
2N-Amino-4-phenylpyridiniumBenzaldehydeC476[3]
3N-Methoxy-3,5-dimethylpyridiniumCyclohexanecarboxaldehydeC292[3]
4N-Amino-3,5-dimethylpyridiniumCyclohexanecarboxaldehydeC488[3]

Experimental Protocol: General Procedure for Photoredox-Catalyzed C-H Acylation [3]

  • In a nitrogen-filled glovebox, combine the N-substituted pyridinium salt (0.2 mmol), aldehyde (0.4 mmol), and Ir(ppy)₃ (1 mol %) in a reaction tube.

  • Add anhydrous solvent (e.g., CH₃CN, 2 mL).

  • Seal the tube and place it approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the acylated pyridine.

Signaling Pathway Diagram:

G PC Ir(III) Photocatalyst PC_excited *Ir(III) PC->PC_excited Visible Light Radical_N Alkoxy/Amidyl Radical PC_excited->Radical_N SET Py_salt N-Substituted Pyridinium Salt Py_salt->Radical_N Acyl_radical Acyl Radical Radical_N->Acyl_radical HAT Aldehyde Aldehyde Aldehyde->Acyl_radical Radical_adduct Radical Adduct Acyl_radical->Radical_adduct Py_substrate Pyridinium Substrate Py_substrate->Radical_adduct Product Acylated Pyridine Radical_adduct->Product

Caption: Photocatalytic cycle for C-H acylation of pyridinium salts.

Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines

This method circumvents the low reactivity of pyridines in traditional electrophilic substitutions by utilizing 2-(trialkylsilyl)pyridines as nucleophilic precursors. These substrates react spontaneously with acyl chlorides or with acyl fluorides in the presence of a fluoride catalyst to yield 2-pyridyl ketones.[5]

Reaction Mechanism

The reaction proceeds through a series of elementary steps: N-acylation, desilylation to form a stabilized ylide (Hammick intermediate), C-acylation, and N-deacylation.[5]

Data Presentation:

EntrySilyl-PyridineAcyl HalideCatalystYield (%)Reference
12-TMS-PyPhCOClNone95[5]
22-TES-PyPhCOClNone (80 °C)86[5]
32-TMS-PyPhCOFPh₃SiF₂NBu₄ (30 mol%)77[5]
42-TMS-Py(c-C₃H₅)COFPh₃SiF₂NBu₄ (30 mol%)82[5]
TMS = Trimethylsilyl, TES = Triethylsilyl

Experimental Protocol: Fluoride-Catalyzed Acylation with Acyl Fluorides [5]

  • To a solution of 2-(trimethylsilyl)pyridine (0.5 mmol) and the acyl fluoride (0.6 mmol) in anhydrous dichloromethane (DCM, 2.5 mL) in a sealed tube, add the fluoride catalyst (e.g., [Ph₃SiF₂]NBu₄, 30 mol %).

  • Heat the reaction mixture at 40 °C for the specified time (typically 12-24 hours).

  • After cooling, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-pyridyl ketone.

Experimental Workflow Diagram:

G Start Start Mix Mix 2-TMS-Pyridine, Acyl Fluoride, and Fluoride Catalyst in DCM Start->Mix Heat Heat at 40 °C Mix->Heat Quench Quench with aq. NaHCO3 Heat->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End 2-Pyridyl Ketone Purify->End

Caption: Workflow for fluoride-catalyzed acylation of 2-TMS-pyridine.

Conclusion

The catalytic methods presented herein offer significant advantages over classical synthetic routes to pyridyl ketones. They provide access to a wide range of substituted pyridyl ketones with high efficiency and selectivity under relatively mild conditions. For professionals in drug development and materials science, these protocols serve as a valuable resource for the synthesis of novel compounds and intermediates. The choice of method will depend on the specific substrate, desired substitution pattern, and available resources. The detailed protocols and accompanying data should enable researchers to readily implement these powerful synthetic tools in their own laboratories.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the proposed scale-up synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate, a heterocyclic ketone with potential applications as an intermediate in the development of kinase inhibitors. Two plausible synthetic routes are presented: a Claisen-type condensation and a Michael addition pathway. This document includes comprehensive experimental procedures, tables summarizing key quantitative data, and a visualization of a relevant signaling pathway to guide researchers in the synthesis and potential application of this compound.

Introduction

This compound is a derivative of 4-acylpyridine. Compounds containing the 4-acylpyridine scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of this class have been investigated as potent inhibitors of various kinases, such as c-Met and Src kinases, which are crucial targets in oncology.[1][2] Dysregulation of these kinase signaling pathways is implicated in tumor growth, proliferation, and metastasis.[3] The synthesis of this compound on a larger scale is a critical step for further pre-clinical and clinical investigations of its derivatives. The following protocols are designed to be suitable for scale-up operations in a laboratory or pilot plant setting.

Proposed Synthetic Protocols

Two primary synthetic strategies are proposed for the scale-up synthesis of this compound.

Protocol 1: Claisen-Type Condensation of 4-Acetylpyridine with Diethyl Carbonate

This route involves the base-mediated condensation of 4-acetylpyridine with diethyl carbonate to form the corresponding β-keto ester.

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe is rendered inert with dry nitrogen.

  • Reagent Charging: The reactor is charged with a suitable solvent (e.g., anhydrous toluene or tetrahydrofuran (THF)) and a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH).

  • Addition of Reactants: A solution of 4-acetylpyridine in the reaction solvent is added dropwise to the stirred base suspension at a controlled temperature, typically between 0 and 10 °C.

  • Condensation: Following the addition of 4-acetylpyridine, diethyl carbonate is added dropwise while maintaining the reaction temperature. The reaction mixture is then slowly warmed to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of an acidic solution (e.g., dilute hydrochloric acid or acetic acid). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Quantitative Data (Protocol 1):

ParameterValueReference/Rationale
Scale 1.0 molStandard laboratory scale-up
4-Acetylpyridine 121.14 g1.0 equivalent
Diethyl Carbonate 130.14 g1.1 equivalents
Base (NaOEt) 74.86 g1.1 equivalents
Solvent (Toluene) 2.0 LTypical reaction concentration
Reaction Temperature 0 °C to 25 °CStandard Claisen condensation conditions[4]
Reaction Time 12-24 hoursEstimated for completion
Typical Yield 60-75%Based on similar Claisen condensations[5]
Purity (post-purification) >98%Target for pharmaceutical intermediates
Protocol 2: Michael Addition of 4-Acetylpyridine to Ethyl Acrylate

This alternative route utilizes the Michael addition of the enolate of 4-acetylpyridine to ethyl acrylate, followed by protonation.

Reaction Scheme:

Caption: General workflow for the scale-up synthesis.

Potential Signaling Pathway Inhibition

Derivatives of 4-acylpyridines have shown inhibitory activity against receptor tyrosine kinases like c-Met. The diagram below illustrates a simplified c-Met signaling pathway that could be targeted by compounds derived from this compound.

G HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 Activates PI3K PI3K c-Met Receptor->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration ERK->Cell Proliferation, Survival, Migration PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell Proliferation, Survival, Migration Inhibitor Potential Inhibitor (Derivative of Target Compound) Inhibitor->c-Met Receptor Inhibits

Caption: Simplified c-Met signaling pathway.

Conclusion

The provided protocols offer two viable and scalable methods for the synthesis of this compound. The choice between the Claisen-type condensation and the Michael addition will depend on the available equipment, reagents, and specific process safety considerations. The potential of this compound as a precursor for kinase inhibitors highlights its importance for further research and development in the field of oncology. The successful scale-up of this intermediate will facilitate the synthesis of a library of derivatives for biological screening and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ethyl 5-oxo-5-(4-pyridyl)valerate. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Recovery After Column Chromatography The compound may be highly polar and is sticking to the silica gel.- Use a more polar eluent system. A gradient elution starting from a non-polar solvent and gradually increasing the polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate, then to ethyl acetate/methanol) can be effective. - Consider using a different stationary phase, such as alumina (neutral or basic), which can be less harsh than silica gel for certain compounds.[1] - Pre-treat the silica gel with a small amount of a base like triethylamine mixed in the eluent to neutralize acidic sites, which can be beneficial for basic compounds like pyridines.
The compound may have decomposed on the silica gel.[1]- Test the stability of your compound on a small amount of silica gel before performing a full column. Spot the compound on a TLC plate and let it sit for a few hours, then elute to see if any degradation has occurred. - If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider purification by recrystallization.
Co-elution of Impurities with the Product The polarity of the product and the impurity are very similar.- Optimize the solvent system for your column chromatography. A good starting point is to find a solvent system where the desired compound has an Rf value of 0.2-0.3 on a TLC plate. - Try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider dichloromethane/methanol. - If column chromatography is ineffective, recrystallization may be a better option if the compound is a solid.
Oily Product Obtained After Recrystallization The compound may have a low melting point or is "oiling out" of solution.- Ensure that the solution is not supersaturated when cooling is initiated. Add a slightly larger volume of the hot solvent to prevent premature precipitation.[2] - Try cooling the solution more slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available.
Poor Crystal Formation During Recrystallization The chosen solvent is not ideal for recrystallization.- An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] - Experiment with different solvents or solvent mixtures. For a compound with both polar (pyridine, ketone, ester) and non-polar parts, a mixture like ethanol/water, acetone/hexane, or toluene could be effective.
Product Purity Does Not Improve After Purification The impurity may be an isomer or a compound with very similar physical properties.- Re-evaluate the purification technique. If column chromatography fails, try recrystallization, and vice-versa. - Consider derivatization of the impurity to alter its polarity, followed by another purification step. - For acidic or basic impurities, an acid-base extraction can be a very effective preliminary purification step.[5]
Hydrolysis of the Ester Group During Purification Exposure to acidic or basic conditions, especially in the presence of water.[2][6]- During workup, use a mild base like sodium bicarbonate to neutralize any acid, and avoid prolonged contact.[7] - When performing column chromatography, use neutral solvents and consider neutralizing the silica gel with triethylamine. - For recrystallization, use neutral, anhydrous solvents if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as isonicotinic acid derivatives and ethyl 4-cyanobutanoate or similar precursors. Side products from the acylation of pyridine can also be present.[1] Additionally, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential impurity, especially if the reaction or workup conditions were acidic or basic in the presence of water.[5][6]

Q2: How do I choose the best purification technique for my compound?

A2: The choice of purification technique depends on the physical state of your compound and the nature of the impurities.

  • Column Chromatography: This is a versatile technique for both solid and liquid samples and is effective at separating compounds with different polarities.[8]

  • Recrystallization: This is an excellent method for purifying solid compounds, provided a suitable solvent can be found.[3][4][9] It is particularly good at removing small amounts of impurities.

  • Acid-Base Extraction: Since this compound has a basic pyridine ring, an acid-base extraction can be used to separate it from neutral organic impurities. The compound can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving neutral impurities in the organic phase. The aqueous phase can then be basified (e.g., with NaHCO3) and the product re-extracted with an organic solvent.

Q3: My compound appears as a streak on the TLC plate. What does this mean?

A3: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen eluent, is acidic or basic and interacting strongly with the silica gel, or the sample is overloaded. Try a more polar solvent system or add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the spot shape.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography can be a good option, especially if the compound is highly polar and difficult to elute from normal-phase silica gel. In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Quantitative Data Summary

To effectively compare the efficiency of different purification methods, it is crucial to maintain a detailed record of quantitative data. Below is a template table with illustrative data.

Purification Method Starting Mass (mg) Final Mass (mg) Yield (%) Purity Before (%) Purity After (%) Notes
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 1:1)500350708598Slow elution, some tailing observed.
Column Chromatography (Alumina, DCM:Methanol 98:2)500410828599Faster elution, better peak shape.
Recrystallization (Ethanol/Water)500380768599.5Formed fine needles upon slow cooling.
Acid-Base Extraction1000850858595Good for initial bulk purification.

Purity can be determined by techniques such as HPLC, GC, or qNMR.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_column Column Chromatography Workflow prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product_col Pure Product evaporate->pure_product_col

Caption: Workflow for purification by column chromatography.

recrystallization_workflow cluster_recrystallization Recrystallization Workflow select_solvent Select Solvent dissolve Dissolve in Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool collect_crystals Collect Crystals cool->collect_crystals wash Wash with Cold Solvent collect_crystals->wash dry Dry Crystals wash->dry pure_product_rec Pure Product dry->pure_product_rec

Caption: Workflow for purification by recrystallization.

decision_tree start Crude Product is_solid Is the product a solid? start->is_solid polarity_diff Significant polarity difference from impurities? is_solid->polarity_diff No recrystallize Recrystallization is_solid->recrystallize Yes acid_base_impurities Acidic/basic impurities present? polarity_diff->acid_base_impurities No column Column Chromatography polarity_diff->column Yes acid_base_impurities->column No extraction Acid-Base Extraction acid_base_impurities->extraction Yes

Caption: Decision tree for selecting a purification technique.

References

Optimizing reaction conditions for Ethyl 5-oxo-5-(4-pyridyl)valerate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenge in synthesizing this compound lies in the inherent chemical properties of the pyridine ring. Pyridine is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack but deactivates it towards traditional electrophilic substitution reactions like Friedel-Crafts acylation. The nitrogen atom in the pyridine ring readily coordinates with Lewis acids, which are often used as catalysts in acylation reactions, further deactivating the ring and preventing the desired reaction.[1][2][3][4][5] Therefore, direct acylation of pyridine with a glutaric acid derivative is generally not a viable synthetic route.

Q2: What are the most promising synthetic strategies for this compound?

A2: Two primary strategies have shown promise for the synthesis of 4-pyridyl ketones like this compound:

  • Reaction of a 4-Pyridyl Organometallic Intermediate with an Acylating Agent: This approach involves the generation of a nucleophilic 4-pyridyl species, such as 4-lithiopyridine or a 4-pyridyl Grignard reagent, which can then react with an electrophilic acylating agent derived from ethyl glutarate. This method circumvents the issues associated with electrophilic aromatic substitution on the pyridine ring.

  • Claisen Condensation: This classic carbon-carbon bond-forming reaction can be adapted to synthesize the target molecule. A potential route involves the condensation of an ester with an enolizable α-hydrogen (like ethyl acetate) with a non-enolizable pyridine-containing ester (like ethyl isonicotinate) in the presence of a strong base. However, for the specific synthesis of this compound, a more direct approach would be the condensation of ethyl isonicotinate with ethyl succinate.

Q3: Are there any safety precautions I should be aware of during the synthesis?

A3: Yes, several safety precautions are crucial:

  • Organolithium Reagents: If using an organometallic route, be aware that reagents like n-butyllithium are highly pyrophoric and react violently with water. All reactions involving organolithiums must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Strong Bases: Strong bases like sodium ethoxide or sodium hydride, used in Claisen condensations, are corrosive and react with moisture. Handle them with appropriate personal protective equipment (PPE) in a dry environment.

  • Solvents: Anhydrous solvents like diethyl ether and tetrahydrofuran (THF) are flammable and can form explosive peroxides. Always use them in a well-ventilated fume hood and check for peroxides before use.

  • Acylating Agents: Acyl chlorides, such as ethyl glutaryl chloride, are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate PPE.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete formation of the organometallic intermediate (e.g., 4-lithiopyridine).2. Deactivation of the organometallic reagent by moisture or other electrophilic impurities.3. The acylating agent is not reactive enough or has degraded.4. In a Claisen condensation, the base may not be strong enough, or the reaction has not reached equilibrium.1. Ensure strictly anhydrous conditions and an inert atmosphere. Check the quality and concentration of the organolithium reagent.2. Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried.3. Use a freshly opened or purified acylating agent. Consider using a more reactive derivative, like an acyl chloride.4. Use a stronger base like sodium hydride. Ensure a full equivalent of base is used to drive the equilibrium towards the product.[6]
Formation of multiple byproducts 1. Side reactions of the organometallic reagent, such as addition to the pyridine ring at other positions.2. Self-condensation of the ester in a Claisen reaction.3. Reaction of the product with the organometallic reagent.1. Control the reaction temperature carefully, typically at low temperatures (e.g., -78 °C) for the formation and reaction of the organometallic intermediate.2. In a crossed Claisen condensation, use an ester without α-hydrogens (like ethyl isonicotinate) as the non-enolizable partner to minimize self-condensation.[3] Add the enolizable ester slowly to the reaction mixture.3. Use a stoichiometric amount of the organometallic reagent and add it slowly to the acylating agent at a low temperature.
Difficulty in product isolation/purification 1. The product may be soluble in the aqueous phase during workup, especially if the pyridine nitrogen is protonated.2. Formation of emulsions during extraction.3. Co-elution with starting materials or byproducts during chromatography.1. Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction to ensure the pyridine nitrogen is not protonated.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.3. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging.

Experimental Protocols

Method 1: Synthesis via a 4-Pyridyl Organometallic Intermediate

This protocol is a hypothetical but chemically sound procedure based on established reactions of organolithium reagents with acylating agents.

Step 1: Generation of 4-Lithiopyridine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether (100 mL) and 4-bromopyridine (10.0 g, 63.3 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 43.5 mL, 69.6 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour. The formation of a white precipitate indicates the generation of 4-lithiopyridine.

Step 2: Acylation Reaction

  • In a separate flame-dried flask, dissolve ethyl glutaryl chloride (11.3 g, 63.3 mmol) in anhydrous diethyl ether (50 mL) and cool the solution to -78 °C.

  • Slowly transfer the freshly prepared 4-lithiopyridine suspension to the solution of ethyl glutaryl chloride via a cannula, keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to yield this compound.

Method 2: Synthesis via Claisen Condensation

This protocol is a plausible adaptation of the Claisen condensation for the synthesis of the target molecule.

Step 1: Formation of the Enolate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL) and sodium metal (1.5 g, 65.2 mmol) in small pieces to generate sodium ethoxide.

  • After all the sodium has reacted, add ethyl succinate (11.4 g, 65.2 mmol) to the solution.

Step 2: Condensation Reaction

  • To the solution of the ethyl succinate enolate, add ethyl isonicotinate (10.0 g, 66.2 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Different Synthetic Routes

ParameterMethod 1: Organometallic RouteMethod 2: Claisen Condensation
Key Reagents 4-Bromopyridine, n-Butyllithium, Ethyl glutaryl chlorideEthyl isonicotinate, Ethyl succinate, Sodium ethoxide
Solvent Anhydrous Diethyl EtherAnhydrous Ethanol
Reaction Temperature -78 °C to Room TemperatureReflux Temperature
Reaction Time ~3 hours4-6 hours
Typical Yield Moderate to Good (Hypothetical)Moderate (Hypothetical)
Key Challenges Strict anhydrous and inert conditions required; handling of pyrophoric reagents.Potential for self-condensation of ethyl succinate; achieving complete reaction.

Visualizations

experimental_workflow_organometallic cluster_step1 Step 1: Generation of 4-Lithiopyridine cluster_step2 Step 2: Acylation cluster_step3 Step 3: Work-up & Purification start1 4-Bromopyridine in Anhydrous Diethyl Ether reagent1 n-Butyllithium (-78 °C) start1->reagent1 Addition intermediate1 4-Lithiopyridine reagent1->intermediate1 Formation start2 Ethyl Glutaryl Chloride in Anhydrous Diethyl Ether intermediate1->start2 Addition via Cannula (-78 °C to RT) product_crude Crude this compound start2->product_crude workup Aqueous Work-up (NH4Cl, Extraction) product_crude->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product troubleshooting_logic cluster_solutions1 Solutions for Reagent Issues cluster_solutions2 Solutions for Reaction Conditions cluster_solutions3 Solutions for Work-up/Isolation start Low/No Product Yield cause1 Incomplete Reagent Formation/ Reactivity Issue start->cause1 cause2 Reaction Conditions Not Optimal start->cause2 cause3 Work-up/Isolation Problem start->cause3 sol1a Check Reagent Quality & Concentration cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol1c Use Fresh/More Reactive Acylating Agent cause1->sol1c sol2a Optimize Temperature Control cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol2c Use a Stronger Base (Claisen) cause2->sol2c sol3a Adjust pH Before Extraction cause3->sol3a sol3b Use Brine to Break Emulsions cause3->sol3b

References

Technical Support Center: Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of 4-acetylpyridine to ethyl acrylate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.

Q2: What are the most common byproducts in this synthesis?

The primary byproducts in the synthesis of this compound via the Michael addition of 4-acetylpyridine and ethyl acrylate include:

  • Unreacted starting materials: Residual 4-acetylpyridine and ethyl acrylate may be present in the crude product.

  • Polymerized ethyl acrylate: Ethyl acrylate can undergo self-polymerization, especially in the presence of base and at elevated temperatures.

  • Bis-adduct: A secondary Michael addition of the product to another molecule of ethyl acrylate can occur, leading to a bis-adduct.

  • Side products from aldol condensation: 4-acetylpyridine can undergo self-condensation or condensation with the product under basic conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (4-acetylpyridine) and the appearance of the product spot can be visualized under UV light.

Q4: What are the recommended purification methods for the final product?

The crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is often effective in separating the desired product from the byproducts. Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Action(s)
Low or no product formation 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Poor quality of starting materials.1. Use freshly prepared or properly stored base. Increase the molar equivalent of the base. 2. Ensure the reaction is maintained at the optimal temperature. 3. Check the purity of 4-acetylpyridine and ethyl acrylate.
Presence of significant amounts of starting materials in the product 1. Incomplete reaction. 2. Insufficient reaction time.1. Monitor the reaction by TLC until the starting materials are consumed. 2. Extend the reaction time.
Formation of a viscous, polymeric substance 1. Self-polymerization of ethyl acrylate. 2. High reaction temperature.1. Add ethyl acrylate slowly to the reaction mixture. 2. Maintain the recommended reaction temperature.
Presence of a higher molecular weight byproduct Formation of the bis-adduct.Use a molar excess of 4-acetylpyridine relative to ethyl acrylate.
Complex mixture of byproducts observed by TLC/NMR Side reactions such as aldol condensation.1. Use a non-nucleophilic base if possible. 2. Optimize the reaction temperature and time to minimize side reactions.

Experimental Protocol: Synthesis of this compound via Michael Addition

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • 4-Acetylpyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Sodium metal (or sodium ethoxide)

  • Hydrochloric acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a calculated amount of sodium metal in anhydrous ethanol with stirring.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 4-acetylpyridine. Cool the mixture in an ice bath.

  • Michael Addition: Add ethyl acrylate dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding it to a cooled aqueous solution of hydrochloric acid to neutralize the base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for identifying common byproducts in the synthesis of this compound.

Byproduct_Identification start Crude Product Mixture tlc TLC Analysis start->tlc nmr 1H NMR Spectroscopy tlc->nmr Separate Spots mass_spec Mass Spectrometry nmr->mass_spec Characterize Fractions unreacted_sm Unreacted Starting Materials (4-Acetylpyridine, Ethyl Acrylate) mass_spec->unreacted_sm Match MW polymer Poly(ethyl acrylate) mass_spec->polymer Broad signals, repeating units bis_adduct Bis-adduct mass_spec->bis_adduct Higher MW aldol_products Aldol Condensation Products mass_spec->aldol_products Unexpected MW product This compound (Desired Product) mass_spec->product Expected MW

Caption: Workflow for Byproduct Identification.

Technical Support Center: Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help increase the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and effective method is the acylation of a 4-pyridyl organometallic intermediate with an ethyl glutarate derivative. A common approach involves the generation of 4-pyridyllithium from 4-halopyridine and its subsequent reaction with ethyl glutaryl chloride.

Q2: Why is direct Friedel-Crafts acylation of pyridine not a recommended method?

A2: Pyridine is an electron-deficient aromatic ring due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution. Furthermore, the nitrogen atom's lone pair readily complexes with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and preventing the reaction.[1][2][3][4]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • The low reactivity of the pyridine ring towards acylation.

  • Potential side reactions associated with the use of highly reactive organometallic reagents.

  • Difficulties in purifying the final product due to its polarity and basic nature.

Q4: What is a realistic target yield for this synthesis?

A4: While a specific yield for this exact compound is not widely reported, yields for similar acylations of pyridine derivatives using organometallic routes can range from moderate to good (40-70%), depending on the optimization of reaction conditions and purification efficiency.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound via the organometallic route.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Incomplete formation of the 4-pyridyllithium reagent. 2. Degradation of the organolithium reagent. 3. Low reactivity of the acylating agent.1. Ensure anhydrous and inert conditions (argon or nitrogen atmosphere). Use freshly distilled, dry solvents (e.g., THF, diethyl ether). 2. Perform the lithium-halogen exchange at a low temperature (typically -78 °C) to prevent side reactions. 3. Use a highly reactive acylating agent like ethyl glutaryl chloride. Ensure its purity and dryness.
Formation of Multiple Byproducts 1. Addition of the organolithium reagent to the pyridine ring at other positions (e.g., C2). 2. Reaction of the organolithium reagent with the ester group of another product molecule. 3. Wurtz-type coupling of the organolithium reagent.1. Maintain a low reaction temperature during the addition of the acylating agent. 2. Use a 1:1 stoichiometry of the organolithium reagent to the acylating agent. Add the organolithium solution slowly to the acylating agent solution. 3. Ensure a clean lithium-halogen exchange to minimize the presence of unreacted alkyllithium.
Difficult Purification 1. The product is highly polar and may adhere strongly to silica gel. 2. The basic nature of the pyridine ring can cause streaking on silica gel. 3. Co-elution of polar byproducts.1. Consider using a different stationary phase, such as alumina (basic or neutral) or amino-functionalized silica. 2. Add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to reduce tailing on silica gel. 3. Explore alternative purification techniques like aqueous normal-phase chromatography or reverse-phase chromatography if the product has sufficient solubility in the mobile phase.[5][6][7]
Low Isolated Yield After Purification 1. Loss of product during aqueous workup due to its water solubility. 2. Decomposition of the product on the chromatography column.1. Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the product. Use a continuous liquid-liquid extractor for highly water-soluble products. 2. Deactivate the silica gel with the eluent before loading the sample. Run the column quickly to minimize contact time.

Experimental Protocol: Synthesis via Organometallic Route

This protocol outlines a general procedure for the synthesis of this compound. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • 4-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl glutaryl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of 4-Pyridyllithium:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 4-bromopyridine (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Acylation:

    • In a separate flame-dried flask, dissolve ethyl glutaryl chloride (1.1 eq) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared 4-pyridyllithium solution to the ethyl glutaryl chloride solution via a cannula while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography. Consider using neutral alumina or silica gel treated with triethylamine. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents form_organolithium Form 4-Pyridyllithium (4-Bromopyridine + n-BuLi) -78 °C, 1h acylation Acylation with Ethyl Glutaryl Chloride -78 °C, 2-3h form_organolithium->acylation Cannula Transfer quench Quench with aq. NH4Cl acylation->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_purification Purification Issues start Low Yield or No Product check_reagents Check Reagent Quality (Anhydrous, Pure?) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere) start->check_conditions check_purification Review Purification Method start->check_purification reagent_yes Reagents OK check_reagents->reagent_yes Yes reagent_no Re-purify/Re-dry Reagents check_reagents->reagent_no No conditions_yes Conditions OK check_conditions->conditions_yes Yes conditions_no Optimize Temp/Atmosphere check_conditions->conditions_no No purification_yes Purification OK check_purification->purification_yes Yes purification_no Change Stationary/Mobile Phase check_purification->purification_no No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Troubleshooting Ethyl 5-oxo-5-(4-pyridyl)valerate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and failures encountered during this chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice for your experiments.

Troubleshooting Guide: Common Reaction Failures

This guide addresses the most frequent issues observed during the synthesis of this compound, particularly when employing a Blaise or a Blaise-type reaction, which is a common and effective method for this transformation.

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize this compound from 4-cyanopyridine and an ethyl 4-halovalerate via a Blaise-type reaction, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?

Answer:

Low or no product yield in a Blaise reaction involving 4-cyanopyridine can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete Formation of the Organozinc Reagent Ensure the zinc metal is sufficiently activated. Pre-activation with reagents like 1,2-dibromoethane or trimethylsilyl chloride can be beneficial. Use of highly reactive zinc, such as Rieke zinc, can also significantly improve the reaction.Enhanced formation of the organozinc intermediate, leading to a higher conversion rate.
Low Reactivity of 4-Cyanopyridine The electron-withdrawing nature of the pyridine ring can reduce the reactivity of the nitrile group. Increasing the reaction temperature or using a more polar, aprotic solvent like THF or dioxane may enhance the reaction rate.Improved nucleophilic attack of the organozinc reagent on the nitrile, increasing product formation.
Side Reactions of the Organozinc Reagent The organozinc reagent can undergo self-condensation (Wurtz coupling). Add the ethyl 4-halovalerate slowly to the reaction mixture containing activated zinc to maintain a low concentration of the formed organozinc reagent.Minimized side product formation and increased availability of the organozinc reagent for the desired reaction.
Hydrolysis of Intermediates The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Prevention of premature quenching of the organozinc and imine intermediates, leading to a higher yield of the final product.

Experimental Workflow for a Blaise-Type Synthesis:

Blaise_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_main_reaction Blaise Reaction cluster_purification Purification Zinc Zinc Metal Activation Activation (e.g., TMSCl) Zinc->Activation Activated_Zinc Activated Zinc Activation->Activated_Zinc Reaction_Mixture Reaction Mixture Activated_Zinc->Reaction_Mixture Reactants 4-Cyanopyridine & Ethyl 4-halovalerate Reactants->Reaction_Mixture Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Mixture Inert_Atmosphere Inert Atmosphere (Ar or N2) Inert_Atmosphere->Reaction_Mixture Hydrolysis Acidic Workup (e.g., aq. HCl) Reaction_Mixture->Hydrolysis Product Crude Product Hydrolysis->Product Purification Column Chromatography Product->Purification Final_Product This compound Purification->Final_Product

Workflow for the synthesis of this compound via a Blaise-type reaction.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common issue in this synthesis. Understanding the potential side reactions is key to optimizing your protocol.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
Dimer of Ethyl 4-halovalerate (Wurtz Coupling) Two molecules of the organozinc reagent couple with each other.Add the ethyl 4-halovalerate dropwise to the reaction mixture to keep its concentration low. Ensure the zinc is highly active to promote the desired reaction over self-coupling.
Unreacted 4-Cyanopyridine Incomplete reaction due to low reactivity or insufficient organozinc reagent.Increase the molar excess of the ethyl 4-halovalerate and zinc. Ensure optimal reaction temperature and time.
Hydrolyzed Ethyl 4-halovalerate Reaction with trace amounts of water in the reaction mixture.Use rigorously dried solvents and reagents and maintain a strict inert atmosphere.
Polymerization of 4-Cyanopyridine Can be initiated by strong bases or reactive intermediates, though less common under Blaise conditions.Ensure the reaction temperature is well-controlled and avoid excessively high temperatures.

Logical Troubleshooting Flow for Side Product Formation:

Side_Product_Troubleshooting Start Significant Side Products Observed Check_Wurtz Wurtz Coupling Product Present? Start->Check_Wurtz Slow_Addition Slow Addition of Haloester Check_Wurtz->Slow_Addition Yes Check_Starting_Material Unreacted 4-Cyanopyridine? Check_Wurtz->Check_Starting_Material No Slow_Addition->Check_Starting_Material Increase_Reagents Increase Molar Ratio of Zinc and Haloester Check_Starting_Material->Increase_Reagents Yes Check_Hydrolysis Hydrolysis Products Present? Check_Starting_Material->Check_Hydrolysis No Increase_Reagents->Check_Hydrolysis Improve_Anhydrous Improve Anhydrous Conditions Check_Hydrolysis->Improve_Anhydrous Yes End Optimized Reaction Check_Hydrolysis->End No Improve_Anhydrous->End

Troubleshooting decision tree for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: Is a traditional Friedel-Crafts acylation a viable method for this synthesis?

A1: A traditional Friedel-Crafts acylation is generally not a viable method for the direct acylation of pyridine. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic ring towards electrophilic substitution.

Q2: What is the role of the acidic workup in the Blaise reaction?

A2: The initial product of the Blaise reaction between a nitrile and an organozinc reagent is a zinc-complexed imine. The acidic workup (e.g., with aqueous HCl) is crucial for hydrolyzing this imine intermediate to the desired ketone.

Q3: Can I use other organometallic reagents instead of an organozinc reagent?

A3: While organozinc reagents (as in the Blaise and Reformatsky reactions) are commonly used, other organometallic reagents could potentially be employed. For example, a Negishi-type coupling could be performed by first preparing a 4-pyridylzinc reagent and then coupling it with an appropriate acyl chloride, such as ethyl glutaryl chloride. However, this approach adds extra steps to the synthesis. The use of Grignard reagents with 4-cyanopyridine can also lead to the formation of the ketone, but side reactions are common.

Q4: What are the key safety precautions for this reaction?

A4: Key safety precautions include:

  • Handling of Zinc Powder: Finely divided zinc powder can be pyrophoric. Handle it in an inert atmosphere and avoid ignition sources.

  • Use of Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Ensure they are tested for peroxides and properly handled.

  • Inert Atmosphere: Working under an inert atmosphere of argon or nitrogen is crucial for both safety (with pyrophoric reagents) and reaction success.

  • Exothermic Reactions: The formation of the organozinc reagent can be exothermic. Use an ice bath to control the temperature during the initial stages of the reaction.

Experimental Protocols

Protocol 1: Blaise-Type Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Blaise reaction, adapted for the synthesis of the target molecule.

Materials:

  • 4-Cyanopyridine

  • Ethyl 4-bromovalerate

  • Zinc powder (activated)

  • Trimethylsilyl chloride (TMSCl) for activation (optional)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc powder (1.5 to 2.0 equivalents relative to 4-cyanopyridine). Place the flask under an inert atmosphere (argon or nitrogen). Add a small amount of anhydrous THF and a few drops of an activator like 1,2-dibromoethane or TMSCl. Gently heat the mixture until gas evolution is observed, then allow it to cool to room temperature.

  • Reaction Initiation: Add anhydrous THF to the activated zinc. In the dropping funnel, place a solution of ethyl 4-bromovalerate (1.2 to 1.5 equivalents) in anhydrous THF.

  • Formation of the Organozinc Reagent and Reaction with Nitrile: Add a small portion of the ethyl 4-bromovalerate solution to the zinc suspension and gently heat to initiate the reaction. Once the reaction starts (indicated by a color change or gentle reflux), add the remaining ethyl 4-bromovalerate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, add a solution of 4-cyanopyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench it by the slow addition of 1 M HCl. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Signaling Pathway Analogy for the Blaise Reaction:

Blaise_Mechanism_Analogy cluster_activation Initiation cluster_nucleophilic_attack Propagation cluster_hydrolysis Termination Zinc Zinc(0) Organozinc Organozinc Reagent (Reformatsky Reagent) Zinc->Organozinc Oxidative Addition Haloester Ethyl 4-halovalerate Haloester->Organozinc Imine_Complex Zinc Imine Complex Organozinc->Imine_Complex Nucleophilic Addition Nitrile 4-Cyanopyridine Nitrile->Imine_Complex Product This compound Imine_Complex->Product Hydrolysis Acid_Workup H3O+ Acid_Workup->Product

Conceptual pathway of the Blaise reaction for the synthesis of the target ketone.

Technical Support Center: Synthesis of Pyridyl Ketoesters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions during the synthesis of pyridyl ketoesters.

Frequently Asked Questions (FAQs)

Q1: My Claisen condensation to form a pyridyl β-ketoester is giving a low yield. What are the common causes?

A1: Low yields in Claisen condensations are a frequent issue.[1] Several factors can be responsible, often related to reaction conditions and reagent quality. The most common culprits include:

  • Presence of Water: The strong base (e.g., sodium ethoxide) used in the reaction will be quenched by any moisture in the solvent, glassware, or starting materials. This reduces the amount of active base available to deprotonate the ester, halting the reaction.

  • Inappropriate Base: The alkoxide base should match the alcohol portion of the reacting ester (e.g., use sodium ethoxide for ethyl esters).[2][3] Using a different alkoxide, like methoxide with an ethyl ester, can lead to transesterification, creating a mixture of products and reducing the yield of the desired ketoester.[2]

  • Insufficient Base: Claisen condensations require a full equivalent (a stoichiometric amount) of base, not a catalytic amount.[3][4] This is because the final β-ketoester product is acidic and will be deprotonated by the base. This final deprotonation step is thermodynamically favorable and helps to drive the reaction to completion.[4][5][6]

  • Reaction Reversibility: The Claisen condensation is a reversible reaction.[3] If the product is not deprotonated by the base, the reaction can revert to the starting materials, lowering the overall yield.

  • Premature Acid Quench: The reaction should only be quenched with acid in the final step. Adding acid prematurely will neutralize the base and the enolate, stopping the condensation.[4]

Q2: I'm observing a significant amount of a simple ketone byproduct instead of my pyridyl ketoester. What is happening?

A2: The formation of a ketone suggests that your target β-ketoester is undergoing decarboxylation. This is a common side reaction, especially under acidic or high-temperature conditions during workup.[7][8]

The β-ketoester can be hydrolyzed to a β-ketoacid, which is often unstable and readily loses carbon dioxide (CO₂) upon gentle heating to form a ketone.[7][8][9][10]

Troubleshooting Steps:

  • Neutralize Carefully: During the workup, perform the acid quench at a low temperature (e.g., 0 °C) and avoid using a large excess of strong acid.

  • Avoid High Temperatures: Concentrate the reaction mixture under reduced pressure at a low temperature. Avoid heating the crude product for extended periods, especially if residual acid is present.

  • Purification Conditions: Be mindful of the pH during chromatographic purification. Silica gel can be slightly acidic, potentially causing decarboxylation on the column. Consider neutralizing the silica gel with a base like triethylamine before use or opt for a different purification method like distillation if the product is thermally stable.

Q3: My reaction is producing a complex mixture of products that is difficult to separate. How can I improve selectivity?

A3: A complex product mixture often arises from a "crossed" Claisen condensation where both ester starting materials have α-hydrogens and can act as both nucleophile and electrophile.[2][6] This leads to at least four different products, making purification a significant challenge.[6]

To improve selectivity:

  • Use a Non-enolizable Partner: If possible, one of the reaction partners should not have α-hydrogens. For example, reacting ethyl nicotinate (which has no α-hydrogens) with an aliphatic ester like ethyl acetate will favor the formation of a single desired crossed-product.

  • Use a Stronger, Non-nucleophilic Base: Using a stronger base like Lithium Diisopropylamide (LDA) at low temperatures allows for the complete and rapid formation of the enolate from one ester first. The second ester can then be added, leading to a more controlled reaction.

Troubleshooting Common Side Reactions

Observed Issue Potential Side Reaction Primary Cause(s) Recommended Solution(s)
Low Yield of Ketoester Self-Condensation of Reagent Ester Both esters have α-hydrogens, leading to a mixture of self- and cross-condensation products.[6]Use a directed method: Pre-form the enolate of the desired nucleophilic ester with a strong, non-nucleophilic base (e.g., LDA) at low temperature before adding the pyridyl ester.
Product is a Ketone, not a Ketoester Decarboxylation Hydrolysis of the ester to a β-ketoacid followed by loss of CO₂, often catalyzed by heat or acid during workup.[7][8][10]Perform acidic workup at 0 °C. Use a minimal amount of acid. Avoid excessive heating during solvent removal. Use neutralized silica for chromatography.
Mixture of Ethyl and Methyl Esters Transesterification Using an alkoxide base that does not match the ester's alcohol component (e.g., sodium methoxide with an ethyl ester).[2]Ensure the alkoxide base matches the ester (e.g., NaOEt for ethyl esters, NaOMe for methyl esters).
Starting Material Recovered Incomplete Reaction Insufficient base (stoichiometric amount required).[3][4] Presence of water quenching the base.Use at least one full equivalent of a strong base. Ensure all glassware is flame-dried and solvents are anhydrous.
Dark, Tarry Crude Product Base-Induced Polymerization/Decomposition Reaction temperature is too high. Base is too strong for the substrate, leading to undesired reactions with the pyridine ring.Run the reaction at a lower temperature. Consider a milder base if possible (e.g., NaH instead of NaNH₂).

Experimental Protocols

Standard Protocol: Claisen Condensation for Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

This protocol describes the reaction between ethyl nicotinate and ethyl acetate.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Base Suspension: To the flask, add sodium ethoxide (1.05 equivalents) and suspend it in anhydrous toluene.

  • Enolate Formation: Add ethyl acetate (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Condensation: Add ethyl nicotinate (1.0 equivalent), dissolved in a small amount of anhydrous toluene, dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 10% aqueous acetic acid until the mixture is slightly acidic (pH ~6).

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyridyl ketoester. Purify further by column chromatography or vacuum distillation.

Visual Troubleshooting Guides

A logical workflow can help diagnose issues with your synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product Analysis Analyze Crude Product (NMR, TLC, LC-MS) Start->Analysis Q_SM Starting Material Recovered? Analysis->Q_SM Q_Ketone Major Impurity is a Ketone? Q_SM->Q_Ketone No Sol_SM Problem: Incomplete Reaction - Check for water contamination - Use stoichiometric base - Increase reaction time/temp Q_SM->Sol_SM Yes Q_Mix Complex Mixture of Products? Q_Ketone->Q_Mix No Sol_Ketone Problem: Decarboxylation - Use low temp for acid quench - Avoid excess acid - Purify under neutral conditions Q_Ketone->Sol_Ketone Yes Sol_Mix Problem: Poor Selectivity - Use a non-enolizable ester partner - Employ a directed synthesis (e.g., pre-form enolate with LDA) Q_Mix->Sol_Mix Yes

Caption: Troubleshooting workflow for pyridyl ketoester synthesis.

The Claisen condensation is a delicate balance between the desired reaction and potential side reactions. Understanding these competing pathways is key to optimization.

ReactionPathways cluster_main Desired Pathway cluster_side Side Reactions PyEster Pyridyl Ester Intermediate Tetrahedral Intermediate PyEster->Intermediate + Enolate Enolate Ester Enolate Enolate->Intermediate SelfCond Self-Condensation (Dimer Byproduct) Enolate->SelfCond + Another Ester Product Pyridyl β-Ketoester (Product) Intermediate->Product - OR Decarbox Decarboxylation (Ketone Byproduct) Product->Decarbox Heat, H₃O⁺

Caption: Competing reaction pathways in pyridyl ketoester synthesis.

References

Technical Support Center: Ethyl 5-oxo-5-(4-pyridyl)valerate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 5-oxo-5-(4-pyridyl)valerate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. While specific impurities depend on the synthetic route, typical contaminants may include:

  • Unreacted Starting Materials: Such as isonicotinic acid, ethyl glutarate, or their derivatives.

  • Byproducts of Friedel-Crafts Acylation: If this method is used, polysubstituted pyridines or products from undesired acylation at other positions can form. Pyridines are generally poor substrates for Friedel-Crafts acylation due to the nitrogen atom complexing with the Lewis acid catalyst, which can lead to a variety of byproducts.[1][2][3]

  • Products of Self-Condensation: Keto-esters can undergo self-condensation reactions, leading to higher molecular weight impurities.

  • Solvent Residues: Residual solvents from the reaction or workup, such as toluene, ethyl acetate, or dichloromethane, are common.[4][5][6][7]

  • Water: The presence of water can lead to the hydrolysis of the ester functionality.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Identifying impurities by NMR requires careful analysis of chemical shifts and coupling patterns.

  • Residual Solvents: Compare the observed peaks with known chemical shifts of common laboratory solvents.[4][5][6][7]

  • Starting Materials: Obtain NMR spectra of your starting materials to check for their characteristic peaks in your product's spectrum.

  • Structural Elucidation: For unknown impurities, 2D NMR techniques (like COSY and HMQC) can help in elucidating their structures. Mass spectrometry (MS) is also a powerful tool for identifying impurities by their molecular weight.[8]

Q3: What is the expected purity of this compound after initial synthesis?

A3: The initial purity can vary significantly based on the synthetic method and reaction conditions. Commercially available this compound is often cited with a purity of around 97.0%.[9] Achieving higher purity typically requires one or more purification steps.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

If the initial purity of your this compound is significantly lower than expected, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete ReactionMonitor the reaction progress using TLC or HPLC to ensure full consumption of starting materials.Increased yield and initial purity of the crude product.
Side ReactionsOptimize reaction conditions (temperature, reaction time, catalyst loading) to minimize the formation of byproducts. For Friedel-Crafts reactions, consider alternative activators to traditional Lewis acids.[10][11]Reduced levels of byproducts, leading to a cleaner crude product.
Inefficient WorkupEnsure proper phase separation during extractions and adequate drying of the organic layer to remove aqueous impurities and water.A drier, purer crude product ready for further purification.

Issue 2: Difficulty in Removing a Persistent Impurity

When a specific impurity is difficult to remove, a targeted purification strategy is necessary.

Impurity Type Recommended Purification Technique Key Considerations
Polar Impurities Column ChromatographyUse a polar stationary phase like silica gel with a gradient elution of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[12]
Non-Polar Impurities RecrystallizationChoose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.[13]
Acidic or Basic Impurities Acid-Base ExtractionDuring the workup, wash the organic layer with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (e.g., dilute HCl) to remove basic impurities. The basic nature of the pyridine ring in the product must be considered.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Screening: Test the solubility of the crude product in various solvents at room and elevated temperatures. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents for pyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptanes.[14][15][16]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.[17]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.[12]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis Data

The following table summarizes typical purity data obtained from different purification methods.

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%)
Recrystallization85-95>9970-90
Column Chromatography70-90>99.550-80

Visualizations

Purification_Workflow Crude Crude Product (Purity < 95%) Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Recryst Pure Product (Purity > 99%) Recrystallization->Pure_Recryst Pure_Column Pure Product (Purity > 99.5%) Column->Pure_Column Analysis Purity Analysis (HPLC, NMR) Pure_Recryst->Analysis Pure_Column->Analysis

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Low Purity Issue Impurity_Type Identify Impurity Type (Polar, Non-polar, etc.) Start->Impurity_Type Recrystallization Optimize Recrystallization Impurity_Type->Recrystallization Non-polar Impurity Column Optimize Column Chromatography Impurity_Type->Column Polar Impurity Extraction Perform Acid-Base Extraction Impurity_Type->Extraction Acidic/Basic Impurity Success Purity Improved Recrystallization->Success Column->Success Extraction->Success

Caption: Troubleshooting logic for purity improvement.

References

Technical Support Center: Recrystallization of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Ethyl 5-oxo-5-(4-pyridyl)valerate. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization Issues

Q1: My compound, this compound, is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. Here are several troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal nucleation and growth.[1]

  • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly.

  • Use a different solvent system: The chosen solvent may not be ideal. Consider a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[2]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A2: The absence of crystal formation suggests that the solution is not supersaturated, or that nucleation is inhibited. Consider the following:

  • Induce nucleation: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Reduce the amount of solvent: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Be careful not to evaporate too much solvent, which could lead to impurity precipitation.

  • Change the solvent system: The compound may be too soluble in the chosen solvent even at low temperatures. A solvent in which the compound has lower solubility, or a solvent pair, might be more effective.[2][3]

  • Ensure a significant solubility difference: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][3] If the solubility is high at both temperatures, your yield will be low.

Q3: The purity of my this compound did not improve after recrystallization. What went wrong?

A3: This can happen for a few reasons:

  • Inappropriate solvent choice: The impurities may have similar solubility profiles to your target compound in the chosen solvent. In an ideal solvent, impurities should be either highly soluble (and remain in the mother liquor) or insoluble (and can be filtered off from the hot solution).[3]

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[1] A slower cooling process allows for the formation of purer crystals.

  • Insufficient washing: After filtration, ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.

Q4: My final yield of pure crystals is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[2] Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization: If crystals form too early, for instance during a hot filtration step, you will lose product. Ensure the solution is sufficiently heated and consider using a pre-heated funnel.

  • Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent or with solvent that is not ice-cold will dissolve some of your product.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the recrystallization of this compound?

A1: The principle of "like dissolves like" is a useful guide.[1] this compound contains a polar pyridine ring, a ketone, and an ester group. Therefore, solvents of intermediate to high polarity are good starting points. Based on these functional groups, consider the following:

  • Single Solvents: Ethanol, methanol, acetone, or ethyl acetate could be suitable.[1][4] Water might be a possibility for a polar compound, though it often works better in a solvent pair.[4]

  • Solvent Pairs: Common and effective solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[2][3] In these pairs, the first solvent is the "good" solvent, and the second is the "poor" solvent.

Q2: How do I perform a small-scale trial to find the best solvent?

A2: To find a suitable solvent, place a small amount of your crude product (e.g., 20-30 mg) into several test tubes. Add a few drops of a different potential solvent to each tube. Observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube to the boiling point of the solvent. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[2]

Quantitative Data: Solvent Selection Guide

SolventBoiling Point (°C)PolarityRationale for Use
Ethanol 78PolarOften a good solvent for moderately polar organic compounds. Forms effective solvent pairs with water.[2]
Methanol 65PolarSimilar to ethanol, but more polar and has a lower boiling point.[1]
Acetone 56Polar aproticGood for dissolving many organic compounds; its low boiling point makes it easy to remove.[1]
Ethyl Acetate 77Medium polarityThe ester functionality is similar to that in the target molecule ("like dissolves like").[4]
Toluene 111Non-polarMay be useful as a "poor" solvent in a solvent pair or if the compound is less polar than anticipated.
Hexane 69Non-polarCommonly used as the "poor" solvent (anti-solvent) in a solvent pair with a more polar solvent like ethyl acetate.
Water 100Very polarCan be an excellent "poor" solvent when paired with a water-miscible organic solvent like ethanol or acetone.[2][4]

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is to remove any solid impurities.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualization of the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals collect Collect Crystals (Filtration) check_crystals->collect Yes no_crystals No Crystals check_crystals->no_crystals No oiling_out Compound 'Oils Out' check_crystals->oiling_out Oiling Out wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end sol_no_crystals Troubleshooting: - Add seed crystal - Scratch flask - Evaporate some solvent - Cool further (ice bath) no_crystals->sol_no_crystals sol_oiling_out Troubleshooting: - Reheat and add more solvent - Cool much slower - Change solvent system oiling_out->sol_oiling_out sol_no_crystals->cool Retry Cooling sol_oiling_out->cool Retry Cooling

References

Technical Support Center: Column Chromatography Purification of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 5-oxo-5-(4-pyridyl)valerate using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column or eluting very slowly. The mobile phase is not polar enough to displace the compound from the silica gel. The pyridine nitrogen is strongly interacting with the acidic silica gel.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture.[1] If the compound still does not elute, consider adding a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[2]
Product is eluting too quickly (high Rf value). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane. Aim for an Rf value of 0.2-0.3 for good separation.
Streaking or tailing of the product band. Strong interaction between the basic pyridine nitrogen and the acidic silica gel. The compound may be degrading on the silica gel. The column may be overloaded.Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce tailing.[3] To check for degradation, perform a 2D TLC.[4] If degradation is observed, consider using a less acidic stationary phase like alumina. Ensure the sample load is appropriate for the column size.
Poor separation of the product from impurities. The solvent system does not provide adequate resolution.Optimize the solvent system by trying different ratios of hexane and ethyl acetate. A shallow gradient elution may improve separation. Consider alternative solvent systems such as dichloromethane/methanol for more polar impurities.[5]
The product appears to have decomposed after chromatography. The keto-ester functionality may be unstable on acidic silica gel, potentially leading to hydrolysis or other side reactions.Deactivate the silica gel by treating it with triethylamine before packing the column.[4] Alternatively, use a different stationary phase such as neutral alumina. Minimize the time the compound spends on the column by using flash chromatography.
Fractions are very dilute. The product is eluting over a large volume of solvent.Once the product begins to elute, you can increase the polarity of the solvent to speed up the elution and concentrate the compound in fewer fractions.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of hexane and ethyl acetate. Based on similar compounds, a ratio of 1:1 (v/v) hexane:ethyl acetate might give an Rf value around 0.5. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value between 0.2 and 0.3 for the best separation on a column.

Q2: What stationary phase should I use?

Silica gel (230-400 mesh) is a common and effective stationary phase for the purification of compounds like this compound.[1] However, due to the basicity of the pyridine ring, tailing can be an issue. In such cases, or if compound degradation is observed, neutral alumina can be a suitable alternative.[4]

Q3: My compound is streaking on the TLC plate and the column. What can I do?

Streaking is often caused by the strong interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent.[2][3]

Q4: How can I tell if my compound is decomposing on the silica gel?

To check for decomposition on silica gel, you can perform a two-dimensional TLC (2D-TLC). Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates that the compound is degrading on the plate.[4]

Q5: What is the best way to load my sample onto the column?

For optimal separation, the sample should be loaded in a concentrated band. Dissolve your crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent in which it is readily soluble. If the compound has poor solubility in the eluent, you can use the dry loading technique.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. The specific parameters, especially the solvent system, should be optimized based on TLC analysis of your crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 4:1, 2:1, 1:1) to find a system where the desired product has an Rf value of approximately 0.2-0.3. If streaking is observed, add 0.1% triethylamine to the solvent mixture.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Wash the column with 2-3 column volumes of the initial eluent.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully apply the solution to the top of the silica gel using a pipette.

  • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Compound Polarity Recommended Solvent System Comments
Non-polar impurities100% Hexane or Hexane:Ethyl Acetate (9:1)To wash out non-polar byproducts.
This compoundHexane:Ethyl Acetate (e.g., 2:1 to 1:2)The exact ratio should be determined by TLC.
Polar impuritiesEthyl Acetate or Ethyl Acetate:Methanol (e.g., 9.5:0.5)To elute highly polar byproducts.

Table 2: Typical Rf Values in Different Solvent Systems (Illustrative)

Solvent System (Hexane:Ethyl Acetate, v/v) Approximate Rf of this compound
4:10.1
2:10.25
1:10.45
1:20.65

Note: These are estimated values and should be confirmed by TLC with your specific sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Solvent (Gradient if needed) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product troubleshooting_logic Start Problem Encountered No_Elution No or Slow Elution Start->No_Elution Streaking Streaking/Tailing Start->Streaking Poor_Sep Poor Separation Start->Poor_Sep Decomposition Decomposition Start->Decomposition Increase_Polarity Increase Solvent Polarity No_Elution->Increase_Polarity Is compound polar? Add_Base Add Triethylamine (0.1-1%) No_Elution->Add_Base Is compound basic? Streaking->Add_Base Optimize_Solvent Optimize Solvent System Poor_Sep->Optimize_Solvent Change_Stationary Use Neutral Alumina Decomposition->Change_Stationary

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridines. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing substituted pyridines?

The synthesis of substituted pyridines, crucial scaffolds in pharmaceuticals and agrochemicals, presents several common challenges. These include controlling regioselectivity, achieving high yields, ensuring functional group tolerance, and scalability of the reaction.[1][2] The electron-deficient nature of the pyridine ring can also hinder certain functionalization reactions.[1]

Q2: Which are the most utilized named reactions for pyridine synthesis?

Several classical methods are widely employed for pyridine ring construction, each with its own set of advantages and limitations. The most prominent include:

  • Hantzsch Dihydropyridine Synthesis: A multicomponent reaction that is effective for producing 1,4-dihydropyridines, which are subsequently oxidized to pyridines.[3][4][5][6]

  • Kröhnke Pyridine Synthesis: A versatile method for generating highly functionalized and polysubstituted pyridines under generally mild conditions.[7][8][9]

  • Chichibabin Reaction: A method for producing 2-aminopyridine derivatives through the reaction of pyridine with sodium amide.[10][11][12][13][14]

  • Bohlmann-Rahtz Pyridine Synthesis: A two-step process involving the condensation of an enamine with an ethynylketone to produce substituted pyridines.[1][15][16]

Q3: How can I improve the regioselectivity of my pyridine synthesis?

Controlling regioselectivity, particularly in C-H functionalization, is a significant challenge.[17][18] Strategies to enhance regioselectivity include:

  • Directing Groups: The use of directing groups on the pyridine ring can guide the substitution to a specific position.

  • Catalyst Control: The choice of transition metal catalyst and ligands can significantly influence the position of functionalization.[19]

  • Reaction Conditions: Modifying reaction parameters such as solvent and temperature can alter the regiochemical outcome.

  • Pre-functionalization: Introducing a functional group that can be later modified or removed can provide access to specific isomers.

Q4: What are the key considerations for scaling up a pyridine synthesis for drug development?

Scalability is a critical factor in pharmaceutical development. Key considerations include:

  • Cost of Starting Materials: The availability and cost of precursors for large-scale synthesis are crucial.

  • Reaction Safety: Exothermic reactions or the use of hazardous reagents like sodium amide in the Chichibabin reaction require careful safety assessments.[12]

  • Process Robustness: The synthesis should be reproducible and provide consistent yields and purity on a larger scale.

  • Purification: Efficient and scalable purification methods are necessary to obtain the desired product with high purity.

Troubleshooting Guides

Hantzsch Dihydropyridine Synthesis

Problem: Low Yield of the Desired Pyridine

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. Consider using microwave irradiation to accelerate the reaction.[4] The use of a catalyst, such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, has been shown to significantly improve yields.[4]

  • Possible Cause 2: Side reactions or decomposition of starting materials.

    • Solution: Optimize the reaction conditions. A solvent-free approach using a catalyst like ceric ammonium nitrate (CAN) at room temperature can improve yields and simplify the workup.[20]

  • Possible Cause 3: Inefficient oxidation of the dihydropyridine intermediate.

    • Solution: The choice of oxidizing agent is critical. While classical oxidants like nitric acid are used, they can lead to harsh conditions and side products.[4] Milder oxidizing agents or alternative methods should be explored.

Experimental Protocol: One-Pot Hantzsch Synthesis of 1,4-Dihydropyridines [20]

  • To a 100 ml round-bottom flask, add the aldehyde (0.01 mol), β-dicarbonyl compound (0.02 mol), ammonium acetate (0.01 mol), and ceric ammonium nitrate (CAN) (0.5 mmol).

  • Stir the mixture vigorously at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture.

  • Filter the solid product, wash with water, and then with n-hexane to remove impurities.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Troubleshooting Flowchart: Hantzsch Synthesis Low Yield

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_reaction Check for complete consumption of starting materials (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant side products observed? incomplete->side_products No increase_time_temp Increase reaction time or temperature. Consider microwave irradiation. incomplete->increase_time_temp Yes oxidation_issue Dihydropyridine intermediate accumulates? side_products->oxidation_issue No optimize_conditions Optimize solvent and temperature. Consider a solvent-free approach. side_products->optimize_conditions Yes change_oxidant Use a different oxidizing agent. Ensure appropriate stoichiometry. oxidation_issue->change_oxidant Yes purification_issue Review purification method for product loss. oxidation_issue->purification_issue No increase_time_temp->check_reaction change_catalyst Use a more efficient catalyst (e.g., PTSA with ultrasound, CAN). optimize_conditions->check_reaction change_oxidant->check_reaction

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis

Problem: Formation of Impurities and Difficult Purification

  • Possible Cause 1: Michael addition of a second equivalent of the enolate.

    • Solution: This can lead to the formation of pentane-1,5-dione byproducts. Carefully control the stoichiometry of the reactants. A one-pot approach where all components are reacted together can sometimes minimize this side reaction.

  • Possible Cause 2: Incomplete cyclization.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. The use of glacial acetic acid or methanol as a solvent and temperatures around 100-140°C generally promotes efficient cyclization.[7]

  • Possible Cause 3: Co-elution of structurally similar byproducts.

    • Solution: Optimize the chromatographic purification method. A change in the solvent system or the use of a different stationary phase may be necessary.

Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyridines [21]

  • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent), the α,β-unsaturated ketone (1 equivalent), and ammonium acetate (excess) in polyethylene glycol (PEG-400).

  • Add solid sodium hydroxide as a catalyst.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture and add ice-cold water.

  • Filter the precipitated solid, wash with cold water, and then with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure trisubstituted pyridine.

Logical Relationship: Kröhnke Synthesis Reactants to Product

Krohnke_Synthesis start_materials Starting Materials: α-Pyridinium Methyl Ketone Salt α,β-Unsaturated Carbonyl Ammonium Acetate michael_addition Michael Addition start_materials->michael_addition dicarbonyl 1,5-Dicarbonyl Intermediate (usually not isolated) michael_addition->dicarbonyl cyclization Ring Closure with Ammonia dicarbonyl->cyclization elimination Elimination of Pyridinium & Water cyclization->elimination product 2,4,6-Trisubstituted Pyridine elimination->product

Caption: Key steps in the Kröhnke pyridine synthesis.

Chichibabin Reaction

Problem: Dimerization as a Major Side Reaction

  • Possible Cause: Reaction conditions favoring dimerization over amination.

    • Solution: Dimerization can be a significant side reaction, especially with certain substrates.[11] Lowering the reaction temperature may help to suppress this pathway. The choice of solvent can also play a crucial role; aprotic solvents are commonly used.[11]

  • Possible Cause: High concentration of the pyridine substrate.

    • Solution: Perform the reaction at a lower concentration to disfavor the bimolecular dimerization reaction.

Problem: Low Yield of Aminated Product

  • Possible Cause 1: Inactive sodium amide.

    • Solution: The purity of sodium amide can affect the reaction yield.[10] Using freshly prepared or high-quality sodium amide is recommended.

  • Possible Cause 2: Unfavorable electronic properties of the substrate.

    • Solution: Electron-withdrawing groups on the pyridine ring can inhibit the reaction.[11] For such substrates, alternative amination methods may be necessary.

  • Possible Cause 3: Poor leaving group ability of the hydride ion.

    • Solution: The elimination of a hydride ion is a difficult step. In some cases, adding an oxidant can facilitate this process, although this can also lead to other side reactions.[14]

Troubleshooting Flowchart: Chichibabin Reaction Issues

Chichibabin_Troubleshooting start Poor Outcome in Chichibabin Reaction check_dimer High level of dimer byproduct? start->check_dimer low_yield Low yield of aminated product? check_dimer->low_yield No lower_temp_conc Lower reaction temperature and/or concentration. check_dimer->lower_temp_conc Yes check_reagent_quality Verify quality of sodium amide. low_yield->check_reagent_quality Yes check_substrate_electronics Substrate has strong electron-withdrawing groups? low_yield->check_substrate_electronics No lower_temp_conc->start optimize_conditions Optimize solvent and reaction time. check_reagent_quality->optimize_conditions consider_alternatives Consider alternative amination methods. check_substrate_electronics->consider_alternatives Yes check_substrate_electronics->optimize_conditions No

Caption: Troubleshooting guide for common issues in the Chichibabin reaction.

Data Summary

Table 1: Comparison of Common Pyridine Synthesis Methods

Reaction NameTypical ReactantsKey AdvantagesCommon Challenges
Hantzsch Synthesis Aldehyde, β-ketoester (2 equiv.), AmmoniaMulticomponent, straightforwardLow yields, long reaction times, requires oxidation step[4][5]
Kröhnke Synthesis α-pyridinium methyl ketone, α,β-unsaturated carbonylHigh yields, mild conditions, high functional group tolerancePotential for Michael addition side products
Chichibabin Reaction Pyridine, Sodium AmideDirect amination of the pyridine ringUse of hazardous reagents, dimerization, limited to amination[11][12]
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneVersatile for substituted pyridinesHigh temperatures for cyclodehydration, potential for E/Z isomerization issues[16]

Table 2: Influence of Reaction Conditions on Hantzsch Synthesis Yield

CatalystSolventConditionsYield (%)Reference
NoneEthanolRefluxLow (not specified)[4]
p-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS, 0.1M)Ultrasonic irradiation96[4]
Ceric ammonium nitrate (CAN)Solvent-freeRoom TemperatureGood to excellent[20]
NoneMethanol, Ethanol, THFUltrasonic irradiationLower than aqueous micelles[4]

Table 3: Regioselectivity in Pd-Catalyzed C-H Arylation of Pyridines

Pyridine SubstrateCatalyst SystemConditionsMajor Product (Regioselectivity)Yield (%)Reference
Pyridine N-oxidePd(OAc)2/X-PhosCsF, t-BuOH/tolueneC2-arylationGood[22]
Electron-deficient pyridinesPd(OAc)2/n-BuAd2PCs2CO3, Ag2CO3, pivalic acid, toluene, 120 °CC3-arylation (19:1:1 C3/C2/C4)70[19]
PyridinePd(OAc)2/1,10-phenanthrolineExcess pyridine (75 equiv.)C3-arylation92[19]

References

Validation & Comparative

Comparative Analysis of Ethyl 5-oxo-5-(4-pyridyl)valerate and Ethyl 5-oxo-5-(3-pyridyl)valerate: A Guide to Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative evaluation of two structural isomers: Ethyl 5-oxo-5-(4-pyridyl)valerate and Ethyl 5-oxo-5-(3-pyridyl)valerate. Due to the limited availability of direct comparative data in peer-reviewed literature, this document outlines the necessary experimental protocols and data presentation strategies to facilitate a thorough investigation of their chemical and biological properties. The isomeric difference, the position of the nitrogen atom in the pyridine ring, can significantly influence the molecules' physicochemical properties and their interactions with biological targets. Pyridine derivatives are known to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and inflammatory conditions.

Chemical Properties and Synthesis

A foundational aspect of this comparative analysis involves the synthesis and characterization of both compounds. While general synthetic routes for similar ketoesters are known, specific, optimized protocols for these particular isomers are crucial for obtaining high-purity material for biological testing.

PropertyThis compoundEthyl 5-oxo-5-(3-pyridyl)valerate
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol 221.25 g/mol
CAS Number 25370-47-222971-47-7
Predicted Boiling Point 360.3 ± 22.0 °CNot available
Predicted Density 1.105 ± 0.06 g/cm³Not available
Predicted pKa 3.15 ± 0.10Not available
Experimental Protocol: Synthesis of Ethyl 5-oxo-5-(pyridin-3/4-yl)pentanoate

This protocol describes a general method for the synthesis of the title compounds via a Claisen-type condensation followed by hydrolysis and decarboxylation.

Materials:

  • Ethyl acetate

  • Sodium ethoxide

  • Isonicotinic acid ethyl ester (for 4-pyridyl isomer) or Nicotinic acid ethyl ester (for 3-pyridyl isomer)

  • Diethyl succinate

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Organic solvents (e.g., diethyl ether, dichloromethane)

Procedure:

  • Condensation: To a solution of sodium ethoxide in anhydrous ethanol, add a mixture of the respective pyridinecarboxylic acid ethyl ester and diethyl succinate dropwise at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is quenched with water and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid and refluxed for 4-6 hours to effect hydrolysis and decarboxylation.

  • Work-up: After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent such as diethyl ether or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Nicotinic Acetylcholine Receptor (nAChR) Activity

The pyridine moiety is a key pharmacophore in many nAChR ligands. Therefore, a primary focus of the biological evaluation should be to assess the interaction of these isomers with various nAChR subtypes.

Experimental Protocol: nAChR Radioligand Binding Assay

This assay determines the binding affinity of the test compounds to specific nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing specific human nAChR subtypes (e.g., α4β2, α7)

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • Test compounds (this compound and Ethyl 5-oxo-5-(3-pyridyl)valerate) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate-buffered saline)

  • Unlabeled competitor (e.g., nicotine) for non-specific binding determination

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the cell membrane preparation, radioligand, and varying concentrations of the test compound or unlabeled competitor.

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled competitor) from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro nAChR Functional Assay (Two-Electrode Voltage Clamp)

This assay determines whether the compounds act as agonists, antagonists, or allosteric modulators of nAChR function.

Materials:

  • Xenopus laevis oocytes

  • cRNA for specific human nAChR subunits (e.g., α4 and β2, or α7)

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., Ringer's solution)

  • Acetylcholine (ACh) as the reference agonist

  • Test compounds

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist/Antagonist Testing:

    • To test for agonist activity , apply increasing concentrations of the test compound to the oocyte and measure the induced current.

    • To test for antagonist activity , co-apply a fixed concentration of ACh with increasing concentrations of the test compound and measure the inhibition of the ACh-induced current.

  • Data Analysis: Generate concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between the two isomers.

Table 2: Hypothetical Comparative Biological Data

ParameterThis compoundEthyl 5-oxo-5-(3-pyridyl)valerate
nAChR α4β2 Binding Affinity (Ki, nM) Experimental ValueExperimental Value
nAChR α7 Binding Affinity (Ki, nM) Experimental ValueExperimental Value
nAChR α4β2 Agonist Activity (EC₅₀, µM) Experimental ValueExperimental Value
nAChR α4β2 Antagonist Activity (IC₅₀, µM) Experimental ValueExperimental Value
nAChR α7 Agonist Activity (EC₅₀, µM) Experimental ValueExperimental Value
nAChR α7 Antagonist Activity (IC₅₀, µM) Experimental ValueExperimental Value

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

G cluster_synthesis Synthesis Workflow Start Start Condensation Condensation Start->Condensation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Condensation->Hydrolysis & Decarboxylation Work-up & Purification Work-up & Purification Hydrolysis & Decarboxylation->Work-up & Purification Characterization Characterization Work-up & Purification->Characterization End End Characterization->End

Figure 1. General workflow for the synthesis of the target compounds.

nAChR_Signaling Ligand (ACh/Nicotine/Test Compound) Ligand (ACh/Nicotine/Test Compound) nAChR nAChR Ligand (ACh/Nicotine/Test Compound)->nAChR Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx (Na+, Ca2+) Membrane Depolarization Membrane Depolarization Ion Influx (Na+, Ca2+)->Membrane Depolarization Ca2+ Signaling Ca2+ Signaling Ion Influx (Na+, Ca2+)->Ca2+ Signaling PI3K/Akt Pathway PI3K/Akt Pathway Ca2+ Signaling->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Ca2+ Signaling->MAPK/ERK Pathway Gene Transcription Gene Transcription PI3K/Akt Pathway->Gene Transcription MAPK/ERK Pathway->Gene Transcription Cellular Response Cellular Response Gene Transcription->Cellular Response

Figure 2. Simplified nAChR signaling pathway upon agonist binding.

Conclusion and Future Directions

This guide provides a systematic approach to compare this compound and Ethyl 5-oxo-5-(3-pyridyl)valerate. The proposed experiments will elucidate their binding affinities and functional activities at nAChR subtypes, providing valuable structure-activity relationship (SAR) insights. The data generated will be crucial for determining if either of these isomers possesses a pharmacological profile worthy of further investigation as a potential therapeutic agent. Future studies could expand upon these initial findings by investigating in vivo efficacy in relevant animal models of neurological or inflammatory diseases, as well as conducting comprehensive pharmacokinetic and toxicological profiling.

Unveiling Synthetic Pathways to Ethyl 5-oxo-5-(4-pyridyl)valerate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 5-oxo-5-(4-pyridyl)valerate, a valuable building block in medicinal chemistry, can be synthesized through various strategic approaches. This guide provides a comparative analysis of plausible synthetic routes, offering detailed experimental protocols and a systematic evaluation of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

The two principal strategies for the synthesis of the carboxylic acid precursor are:

  • Friedel-Crafts Acylation: This classic approach involves the acylation of a pyridine derivative with a glutaric acid derivative.

  • Grignard Reaction: This method utilizes the reaction of a pyridine-containing Grignard reagent with a suitable five-carbon electrophile.

A third, more direct route to the final ester product involves a modified Grignard reaction with an ethyl ester-containing electrophile.

Parameter Route 1: Friedel-Crafts Acylation Route 2: Grignard Reaction (to Acid) Route 3: Modified Grignard (to Ester)
Starting Materials Pyridine, Glutaric Anhydride4-Bromopyridine, 5-chlorovaleronitrile4-Bromopyridine, Ethyl 4-cyanobutanoate
Key Steps Acylation, Reduction, OxidationGrignard formation, Nucleophilic attack, HydrolysisGrignard formation, Nucleophilic attack
Potential Yield ModerateModerate to HighModerate to High
Reagent Toxicity Moderate (uses Lewis acids)High (Grignard reagents are highly reactive and moisture-sensitive)High (Grignard reagents are highly reactive and moisture-sensitive)
Scalability GoodModerateModerate
Reaction Conditions High temperatures, strong acidsAnhydrous conditions, inert atmosphereAnhydrous conditions, inert atmosphere

Experimental Protocols

Route 1: Friedel-Crafts Acylation followed by Esterification

This route is a hypothetical pathway based on well-established Friedel-Crafts chemistry.

Step 1: Synthesis of 5-oxo-5-(4-pyridyl)valeric acid

  • Acylation: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), glutaric anhydride is added at 0-5 °C. Pyridine is then added dropwise, and the mixture is heated to 100-120 °C for several hours.

  • Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Fischer Esterification

  • Reaction: The synthesized 5-oxo-5-(4-pyridyl)valeric acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added.

  • Reflux: The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography.

Route 2: Grignard Reaction followed by Esterification

This route provides an alternative for constructing the carbon skeleton.

Step 1: Synthesis of 5-oxo-5-(4-pyridyl)valeric acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromopyridine in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Nucleophilic Attack: The Grignard reagent is then added slowly to a solution of 5-chlorovaleronitrile in anhydrous THF at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). The resulting mixture is then heated to hydrolyze the intermediate imine and nitrile to the carboxylic acid.

  • Work-up and Purification: The aqueous layer is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude acid is then purified as described in Route 1.

Step 2: Fischer Esterification

The esterification is carried out following the same procedure as described in Step 2 of Route 1.

Logical Workflow for Comparing Synthetic Routes

The process of selecting the optimal synthetic route can be visualized as a logical workflow. Key decision-making factors include the availability and cost of starting materials, reaction efficiency (yield), ease of purification, and scalability.

G cluster_0 Route Evaluation cluster_1 Experimental Analysis cluster_2 Comparison & Selection Define Target Molecule Define Target Molecule Literature & Patent Search Literature & Patent Search Define Target Molecule->Literature & Patent Search Identify Potential Routes Identify Potential Routes Perform Synthesis Perform Synthesis Identify Potential Routes->Perform Synthesis Select Promising Routes Literature & Patent Search->Identify Potential Routes Analyze Yield & Purity Analyze Yield & Purity Perform Synthesis->Analyze Yield & Purity Assess Scalability Assess Scalability Analyze Yield & Purity->Assess Scalability Compare Data Compare Data Assess Scalability->Compare Data Select Optimal Route Select Optimal Route Compare Data->Select Optimal Route

Caption: A workflow diagram illustrating the decision-making process for selecting an optimal synthetic route.

No Publicly Available Data on the Biological Activity of Ethyl 5-oxo-5-(4-pyridyl)valerate Analogs Found After Extensive Literature Search

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and scholarly articles, no specific studies detailing the biological activity, experimental protocols, or signaling pathways of Ethyl 5-oxo-5-(4-pyridyl)valerate analogs could be identified. This suggests a significant gap in the current published research literature concerning this particular class of compounds.

Researchers, scientists, and drug development professionals interested in the biological potential of novel chemical entities often rely on published data to inform their work. However, for the specific chemical scaffold of this compound and its derivatives, there appears to be a lack of publicly accessible information regarding their efficacy in biological systems.

Extensive searches were conducted using a variety of targeted keywords, including "biological activity of this compound analogs," "synthesis and cytotoxicity of ethyl 5-oxo-5-(pyridin-4-yl)pentanoate analogs," "antimicrobial activity of ethyl 4-pyridyl ketoesters," and "enzyme inhibitory activity of this compound derivatives." These inquiries, along with broader searches for related 4-acylpyridine and keto-ester derivatives, did not yield any publications containing the specific quantitative data, such as IC50 or EC50 values, necessary for a comparative guide.

While the broader classes of pyridine and keto-ester derivatives have been shown to possess a wide range of biological activities—including anticancer, antimicrobial, and enzyme inhibitory effects—these findings are not directly transferable to the specific analogs of this compound. The structure-activity relationship (SAR) is a critical factor in medicinal chemistry, and even minor structural modifications can lead to significant changes in biological function.

Without any available experimental data, it is not possible to construct the requested comparison guide, detail experimental protocols, or create visualizations of signaling pathways. The absence of such information indicates that this specific area of research may be unexplored or that any existing studies have not been made publicly available.

Therefore, for researchers and professionals in drug development, the biological potential of this compound analogs remains an open question, representing a potential area for novel investigation. Any future research into this class of compounds would be breaking new ground and would need to establish the foundational data on their synthesis and biological evaluation.

Spectroscopic Fingerprints of Pyridylvalerate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Pyridylvalerate Isomers

Pyridylvalerate isomers are structurally similar molecules with the same chemical formula but different arrangements of atoms. The key isomeric difference lies in the point of attachment of the valerate group to the pyridine ring: at the 2-, 3-, or 4-position. These positional isomers are expected to exhibit distinct spectroscopic properties due to the varying electronic environments of the pyridine ring.

Comparative Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for 2-pyridylvalerate, 3-pyridylvalerate, and 4-pyridylvalerate. These values are estimations based on the known effects of substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
Proton2-Pyridylvalerate (ppm)3-Pyridylvalerate (ppm)4-Pyridylvalerate (ppm)
H-2 (Py)-~8.7~8.6
H-3 (Py)~7.8-~7.4
H-4 (Py)~7.3~8.2-
H-5 (Py)~7.2~7.4~7.4
H-6 (Py)~8.6~8.7~8.6
α-CH₂ (Valerate)~4.4~4.3~4.3
β-CH₂ (Valerate)~1.8~1.8~1.8
γ-CH₂ (Valerate)~1.5~1.5~1.5
δ-CH₃ (Valerate)~0.9~0.9~0.9

Note: The chemical shifts of the pyridine protons are highly dependent on the position of the ester group. Protons ortho to the nitrogen and the ester group are typically the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
Carbon2-Pyridylvalerate (ppm)3-Pyridylvalerate (ppm)4-Pyridylvalerate (ppm)
C=O (Ester)~172~172~172
C-2 (Py)~164~123~150
C-3 (Py)~121~151~121
C-4 (Py)~137~126~158
C-5 (Py)~126~123~121
C-6 (Py)~149~150~150
α-CH₂ (Valerate)~66~65~65
β-CH₂ (Valerate)~31~31~31
γ-CH₂ (Valerate)~22~22~22
δ-CH₃ (Valerate)~14~14~14

Note: The carbon to which the valerate group is attached (ipso-carbon) shows a significant downfield shift.

Table 3: Expected Mass Spectrometry Fragmentation
IsomerKey Fragments (m/z)Interpretation
All Isomers Molecular Ion [M]⁺Reflects the molecular weight of the compound.
[M - C₅H₉O₂]⁺Loss of the valerate radical, leaving the pyridinium cation.
2-Pyridylvalerate Characteristic fragments from ortho-substituted pyridines.Potential for interactions involving the nitrogen and the ester side chain during fragmentation.[1]
3-Pyridylvalerate Fragments arising from meta-substitution patterns.Fragmentation is less likely to involve direct interaction with the ring nitrogen compared to the 2-isomer.
4-Pyridylvalerate Fragments typical of para-substituted pyridines.Fragmentation patterns will differ from the 2- and 3-isomers due to the substituent position.
Table 4: Representative IR and UV-Vis Spectral Data
Spectroscopic Technique2-Pyridylvalerate3-Pyridylvalerate4-Pyridylvalerate
IR (cm⁻¹)
C=O Stretch (Ester)~1730~1730~1730
C-O Stretch (Ester)~1280~1270~1270
Pyridine Ring Vibrations~1590, 1570, 1470, 1430~1580, 1560, 1480, 1420~1600, 1550, 1490, 1410
UV-Vis (λmax, nm) ~260, ~215~265, ~220~255, ~210

Note: The exact positions of the pyridine ring vibrations in the IR spectrum and the λmax in the UV-Vis spectrum are sensitive to the substitution pattern and solvent.[2][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyridylvalerate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridylvalerate isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to TMS (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the pyridylvalerate isomer (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of isomers if in a mixture.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Fragmentation Analysis (MS/MS): To further distinguish isomers, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation patterns.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester and the vibrations of the pyridine ring.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyridylvalerate isomer in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm using a spectrophotometer. Use a solvent blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each electronic transition.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of pyridylvalerate isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Pyridylvalerate Isomers cluster_synthesis Isomer Synthesis/Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Synthesis Synthesis of Pyridylvalerate Isomers Separation Separation/Purification (e.g., Chromatography) Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C) Separation->NMR MS Mass Spectrometry (EI/ESI, MS/MS) Separation->MS IR Infrared Spectroscopy Separation->IR UV_Vis UV-Vis Spectroscopy Separation->UV_Vis Data_Analysis Spectral Data Analysis (Chemical Shifts, m/z, Wavenumbers, λmax) NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Comparison Comparative Analysis of Isomers Data_Analysis->Comparison Structure_Confirmation Structure Elucidation and Confirmation Comparison->Structure_Confirmation

Caption: General workflow for the synthesis, separation, and spectroscopic analysis of pyridylvalerate isomers.

Logical Relationship of Spectroscopic Data to Isomer Structure

The following diagram illustrates the logical relationship between the isomeric structure and the expected spectroscopic output.

Isomer_Spectra_Relationship Relationship Between Isomer Structure and Spectroscopic Data cluster_isomers Pyridylvalerate Isomers cluster_properties Structural and Electronic Properties cluster_spectra Resulting Spectroscopic Data Isomer_2 2-Pyridylvalerate Electronic_Effects Positional Electronic Effects (Inductive, Resonance) Isomer_2->Electronic_Effects Steric_Hindrance Steric Environment Isomer_2->Steric_Hindrance Isomer_3 3-Pyridylvalerate Isomer_3->Electronic_Effects Isomer_3->Steric_Hindrance Isomer_4 4-Pyridylvalerate Isomer_4->Electronic_Effects Isomer_4->Steric_Hindrance NMR_Shifts ¹H & ¹³C Chemical Shifts Electronic_Effects->NMR_Shifts IR_Vibrations IR Vibrational Frequencies Electronic_Effects->IR_Vibrations UV_Transitions UV-Vis Electronic Transitions Electronic_Effects->UV_Transitions MS_Fragments Mass Spec Fragmentation Patterns Steric_Hindrance->MS_Fragments

Caption: Logical flow from isomer structure to distinct spectroscopic signatures.

References

A Comparative Guide to Purity Assessment of Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Ethyl 5-oxo-5-(4-pyridyl)valerate is a critical step in the journey from laboratory to clinic. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed, offering excellent resolution and sensitivity for separating the main component from potential impurities.

One of the challenges in the HPLC analysis of β-keto esters is the potential for peak distortion due to keto-enol tautomerism.[1] To address this, method optimization, such as adjusting the mobile phase pH or the column temperature, can be employed to ensure a consistent and sharp peak shape.[1]

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile
Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods are essential for a complete purity profile. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and complementary insights.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds. For this compound, which has a moderate boiling point, GC can be an effective method for detecting volatile impurities that may not be observed by HPLC. The separation of keto and enol tautomers can also be observed by GC.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about the main component and any impurities present.[3][4][5][6][7] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a specific reference standard for each impurity.[3][4][6]

Comparative Performance

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the expected impurities, and the need for structural elucidation.

Table 2: Comparison of Analytical Techniques

ParameterHPLCGC-FIDqNMR (¹H)
Principle Partitioning between stationary and mobile phasesPartitioning between stationary and gas phasesNuclear spin transitions in a magnetic field
Limit of Detection (LOD) ~0.01%~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.03%~0.3%
Analysis Time ~20 minutes~15 minutes~10 minutes
Impurity Identification Requires reference standards or MS couplingRequires reference standards or MS couplingProvides structural information directly
Quantitation Relative (Area % without standards)Relative (Area % without standards)Absolute (with internal standard)
Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of this compound, incorporating multiple analytical techniques for a comprehensive evaluation.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Analysis cluster_3 Data Evaluation & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water for HPLC, CDCl3 for NMR) Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GC GC-FID Analysis Dissolution->GC NMR ¹H NMR Analysis Dissolution->NMR Data_Analysis Compare results from all techniques HPLC->Data_Analysis GC->Data_Analysis NMR->Data_Analysis Report Generate Purity Report Data_Analysis->Report

Caption: Experimental workflow for the purity assessment of this compound.

Detailed Experimental Protocols

HPLC Method for Purity Assessment

1. Objective: To determine the purity of this compound and quantify any related impurities by reversed-phase HPLC with UV detection.

2. Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (Glacial, ACS grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (4.6 x 150 mm, 5 µm particle size)

4. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

5. Standard and Sample Preparation:

  • Standard Solution (if available): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Chromatographic Conditions:

  • Refer to Table 1 for the detailed chromatographic conditions.

7. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

  • If a reference standard is used, a more accurate quantification can be performed using an external standard method.

GC Method for Purity Assessment

1. Objective: To determine the presence of volatile impurities in the this compound sample by Gas Chromatography with Flame Ionization Detection (GC-FID).

2. Materials:

  • This compound sample

  • Dichloromethane (GC grade)

  • GC vials with septa

3. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

4. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane. Transfer to a GC vial.

5. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of each impurity relative to the total peak area.

¹H NMR Method for Purity Assessment

1. Objective: To confirm the identity and determine the purity of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

2. Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

3. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

4. Sample Preparation:

  • Accurately weigh about 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ with TMS and dissolve the sample completely.

  • Transfer the solution to an NMR tube.

5. NMR Acquisition Parameters:

  • Pulse Program: Standard ¹H acquisition.

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds (for quantitative analysis, a longer delay may be necessary to ensure full relaxation of all protons).

  • Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm).

6. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the this compound protons and any impurity signals.

  • The purity can be estimated by comparing the integral of the main compound's signals to the integrals of impurity signals. For a more accurate quantitative analysis (qNMR), an internal standard with a known purity and concentration would be added to the sample.

References

A Comparative Guide to Ketoesters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ketoesters are a versatile class of organic compounds characterized by the presence of both a ketone and an ester functional group. Their unique bifunctionality makes them valuable synthons in a wide array of organic reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of common ketoesters—specifically ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate—in several key organic syntheses. The performance of these ketoesters is evaluated based on reaction yields and conditions, supported by experimental data from the literature.

Overview of Common Ketoesters

Ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate are among the most frequently utilized β-ketoesters in organic synthesis. Their reactivity is primarily centered around the active methylene group flanked by two carbonyl functionalities, which imparts significant acidity to the α-protons and facilitates enolate formation. The choice of the ester group (ethyl, methyl, or tert-butyl) can influence the steric hindrance, reaction kinetics, and the ease of subsequent transformations, such as decarboxylation.

KetoesterStructureMolar Mass ( g/mol )Boiling Point (°C)
Methyl Acetoacetate CH₃COCH₂COOCH₃116.12169-170
Ethyl Acetoacetate CH₃COCH₂COOCH₂CH₃130.14181
tert-Butyl Acetoacetate CH₃COCH₂COOC(CH₃)₃158.20198

Comparative Performance in Key Organic Syntheses

The utility of these ketoesters is best illustrated through their application in well-established multicomponent reactions and condensations.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to produce 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[1][2] These products are of significant pharmacological importance, with many acting as calcium channel blockers.[3]

Comparative Yields in Hantzsch Synthesis

The following table summarizes the yields of 1,4-dihydropyridine derivatives using different aromatic aldehydes with either ethyl acetoacetate or methyl acetoacetate under solvent-free conditions.

Aldehydeβ-KetoesterYield (%)
BenzaldehydeEthyl Acetoacetate95
BenzaldehydeMethyl Acetoacetate92
4-ChlorobenzaldehydeEthyl Acetoacetate96
4-ChlorobenzaldehydeMethyl Acetoacetate94
4-MethylbenzaldehydeEthyl Acetoacetate92
4-MethylbenzaldehydeMethyl Acetoacetate90
4-MethoxybenzaldehydeEthyl Acetoacetate94
4-MethoxybenzaldehydeMethyl Acetoacetate91

Data compiled from a study on melamine trisulfonic acid catalyzed Hantzsch reaction under solvent-free conditions.[4]

The data suggests that both ethyl and methyl acetoacetate provide excellent yields in the Hantzsch synthesis, with ethyl acetoacetate showing slightly higher yields in most cases. The choice between the two may therefore depend on other factors such as cost and availability.

Biginelli Reaction

The Biginelli reaction is a multicomponent reaction that yields 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea or thiourea.[5] This reaction is of great interest in medicinal chemistry due to the diverse biological activities of its products.[6]

Comparative Yields in Biginelli Reaction with Various β-Ketoesters

A study exploring the Biginelli reaction under solvent-free and catalyst-free conditions with various synthesized β-ketoesters and p-methoxybenzaldehyde demonstrated the versatility of this reaction.

β-KetoesterYield (%)
Methyl Acetoacetate96
Ethyl Acetoacetate94
n-Propyl Acetoacetate92
Isopropyl Acetoacetate90
n-Butyl Acetoacetate91
Benzyl Acetoacetate88

Data extracted from a study on the synthesis of dihydropyrimidinones using non-commercial β-ketoesters.[7]

These results indicate that a range of β-ketoesters can be effectively employed in the Biginelli reaction, with the less sterically hindered methyl and ethyl esters providing the highest yields.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a method for synthesizing hydrazones from β-ketoesters (or β-ketoacids) and aryl diazonium salts.[8] This reaction proceeds through the cleavage of the acyl group. The resulting hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis.[7]

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-ketoester.[9] When comparing the self-condensation of ethyl acetate and methyl acetate to form their respective acetoacetic esters, the reaction principles are the same. The yield is highly dependent on the reaction conditions, particularly the choice of base and the removal of the alcohol byproduct to drive the equilibrium.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Protocol for Hantzsch Pyridine Synthesis

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., melamine trisulfonic acid, 5 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and catalyst is stirred at 80 °C under solvent-free conditions for the appropriate time (typically 1-2 hours).

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to afford the pure 1,4-dihydropyridine derivative.[4]

General Protocol for Biginelli Reaction

Materials:

  • p-Methoxybenzaldehyde (1 mmol)

  • β-Ketoester (1 mmol)

  • Urea (1.5 mmol)

Procedure:

  • A mixture of p-methoxybenzaldehyde (1 mmol), the desired β-ketoester (1 mmol), and urea (1.5 mmol) is heated at 100 °C under solvent-free and catalyst-free conditions for 1-2 hours.

  • The reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid mass is triturated with cold ethanol and filtered.

  • The crude product is recrystallized from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[7]

General Protocol for Japp-Klingemann Reaction

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Sodium ethoxide (10 mmol) in ethanol

  • Aryl diazonium salt solution (prepared from the corresponding aniline, 10 mmol)

  • Sodium acetate

Procedure:

  • The β-ketoester is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added to form the enolate.

  • The solution is cooled in an ice bath.

  • A solution of the aryl diazonium salt is added dropwise to the enolate solution while maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for a few hours at low temperature.

  • The mixture is then allowed to warm to room temperature.

  • The product hydrazone often precipitates from the solution and can be collected by filtration. If not, the product is extracted with an organic solvent.

  • The crude product is purified by recrystallization.[8]

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the discussed reactions.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester + β-Ketoester (Knoevenagel) Ketoester1 β-Ketoester (1 eq) Enamine Enamine Ketoester1->Enamine + Ammonia Ketoester2 β-Ketoester (1 eq) Ammonia Ammonia Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine + α,β-Unsaturated Ketoester (Michael Addition) Unsaturated_Ketoester->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch Pyridine Synthesis Workflow.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea Ketoester β-Ketoester Ureide Open-chain Ureide Ketoester->Ureide Urea Urea Urea->Acyliminium Acyliminium->Ureide + Ketoester Enolate DHPM Dihydropyrimidinone (DHPM) Ureide->DHPM Cyclization & Dehydration

Caption: Biginelli Reaction Mechanism.

Japp_Klingemann_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Deprotonation Diazonium Aryl Diazonium Salt Azo_Compound Azo Compound Diazonium->Azo_Compound Base Base Base->Enolate Enolate->Azo_Compound + Diazonium Salt Tetrahedral_Int Tetrahedral Intermediate Azo_Compound->Tetrahedral_Int Hydrolysis Hydrazone Hydrazone Tetrahedral_Int->Hydrazone Acyl Cleavage

Caption: Japp-Klingemann Reaction Pathway.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ester1 Ester (1 eq) Enolate Ester Enolate Ester1->Enolate Deprotonation Ester2 Ester (1 eq) Tetrahedral_Int Tetrahedral Intermediate Ester2->Tetrahedral_Int Base Base Base->Enolate Enolate->Tetrahedral_Int + Ester (1 eq) Product_Enolate Product Enolate Tetrahedral_Int->Product_Enolate Elimination of Alkoxide & Deprotonation Ketoester_Product β-Ketoester Product_Enolate->Ketoester_Product Acidic Workup

Caption: Claisen Condensation Workflow.

Conclusion

The choice of ketoester in organic synthesis can have a discernible impact on reaction outcomes. While ethyl and methyl acetoacetate often provide comparable and high yields in multicomponent reactions like the Hantzsch and Biginelli syntheses, the selection may be guided by factors such as steric considerations in the transition state, desired functionality in the final product, and economic viability. tert-Butyl acetoacetate, with its bulky ester group, can offer advantages in reactions where subsequent decarboxylation is desired under milder conditions. This guide provides a foundational comparison to aid researchers in the strategic selection of ketoesters for their synthetic endeavors. Further optimization of reaction conditions for specific substrates is always recommended to achieve the highest possible efficiency.

References

A Comparative Guide to Validated Analytical Methods for Pyyl Ketone Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative analysis of pyridyl ketone intermediates, crucial compounds in pharmaceutical synthesis. We will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a side-by-side comparison to aid in selecting the most suitable method for your research and development needs.

Method Performance Comparison

The selection of an appropriate analytical technique is paramount for ensuring the purity, stability, and quality of pharmaceutical intermediates. Below is a summary of typical performance data for HPLC and GC methods in the analysis of pyridyl ketone intermediates. These values are representative and may vary depending on the specific intermediate, instrumentation, and laboratory conditions.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL0.03 - 0.3 µg/mL
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Typical Analytes Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Derivatization Often not requiredMay be required for polar analytes

Experimental Workflows and Method Selection

The choice between HPLC and GC for the analysis of pyridyl ketone intermediates depends on several factors, including the volatility and thermal stability of the analyte. The following diagram illustrates a general workflow for selecting the appropriate analytical method.

MethodSelection cluster_0 cluster_1 cluster_2 cluster_3 start Define Analytical Need (e.g., Purity, Impurity Profile) compound_properties Assess Compound Properties start->compound_properties end Validated Analytical Method volatile Volatile & Thermally Stable? compound_properties->volatile gc_path Gas Chromatography (GC) volatile->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) volatile->hplc_path No gc_fid GC-FID gc_path->gc_fid Quantitative Analysis gc_ms GC-MS gc_path->gc_ms Identification & Quantification gc_fid->end gc_ms->end rp_hplc RP-HPLC-UV/PDA hplc_path->rp_hplc Routine Analysis uplc_ms UPLC-MS/MS hplc_path->uplc_ms High Sensitivity & Specificity rp_hplc->end uplc_ms->end

Workflow for selecting an analytical method.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of pyridyl ketone intermediates using RP-HPLC and GC-MS.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for 2-Acetylpyridine

This method is suitable for the quantification and purity determination of 2-acetylpyridine, a common pyridyl ketone intermediate.

a. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient or isocratic elution. A typical starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

b. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2-acetylpyridine reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the pyridyl ketone intermediate sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

c. Validation Parameters:

  • Linearity: Analyze the working standards in triplicate to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision can be evaluated by different analysts on different days.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Di-2-pyridyl Ketone

This method is suitable for the identification and quantification of di-2-pyridyl ketone and related volatile impurities.

a. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400.

b. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of di-2-pyridyl ketone reference standard in a suitable solvent such as dichloromethane or methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing the pyridyl ketone intermediate in the chosen solvent to a suitable concentration.

c. Validation Parameters:

  • Linearity: Establish a calibration curve over a suitable concentration range. The correlation coefficient (R²) should be ≥ 0.999.[4]

  • Precision: Evaluate by multiple injections of a standard solution. The RSD should be ≤ 5%.[4]

  • Accuracy: Determine through recovery studies by spiking a blank matrix with a known concentration of the analyte.

  • LOD and LOQ: Determine from the signal-to-noise ratio or based on the calibration curve parameters.[4][5]

Logical Relationship for Method Validation

The following diagram illustrates the logical relationship between key validation parameters as outlined by regulatory guidelines such as the International Council for Harmonisation (ICH).

ValidationParameters cluster_0 cluster_1 cluster_2 cluster_3 MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Precision->Accuracy Linearity->Range

Key parameters in analytical method validation.

This guide provides a foundational understanding of the analytical methodologies available for pyridyl ketone intermediates. For specific applications, it is crucial to develop and validate methods tailored to the unique properties of the analyte and the requirements of the project.

References

Cross-referencing spectral data for Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and chemical synthesis, a thorough understanding of the spectral properties of key organic molecules is paramount. This guide provides a comparative analysis of the spectral data for two keto-esters: Ethyl levulinate and Ethyl 3-benzoylpropanoate. While the primary compound of interest was Ethyl 5-oxo-5-(4-pyridyl)valerate, a comprehensive set of spectral data for this molecule could not be readily located in publicly available databases. Consequently, this guide focuses on two structurally related and commercially available alternatives, offering valuable insights for those working with similar chemical scaffolds.

Spectral Data Comparison

The following tables summarize the key spectral data for Ethyl levulinate and Ethyl 3-benzoylpropanoate, providing a clear and concise comparison of their ¹H NMR, ¹³C NMR, and mass spectrometry characteristics.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ethyl levulinate 4.12q2H-OCH₂CH₃
2.74t2H-C(O)CH₂-
2.55t2H-CH₂C(O)O-
2.18s3H-C(O)CH₃
1.25t3H-OCH₂CH₃
Ethyl 3-benzoylpropanoate 8.00 - 7.97m2HAr-H (ortho)
7.59 - 7.55m1HAr-H (para)
7.48 - 7.44m2HAr-H (meta)
4.15q2H-OCH₂CH₃
3.33t2H-C(O)CH₂-
2.78t2H-CH₂C(O)O-
1.26t3H-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
Ethyl levulinate 206.8C=O (ketone)
172.8C=O (ester)
60.4-OCH₂CH₃
37.9-C(O)CH₂-
29.8-C(O)CH₃
27.9-CH₂C(O)O-
14.2-OCH₂CH₃
Ethyl 3-benzoylpropanoate 197.8C=O (ketone)
172.7C=O (ester)
136.6Ar-C (ipso)
133.2Ar-C (para)
128.6Ar-C (meta)
128.0Ar-C (ortho)
60.7-OCH₂CH₃
33.6-C(O)CH₂-
28.4-CH₂C(O)O-
14.2-OCH₂CH₃

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragment Ions (m/z)
Ethyl levulinate ESI145.0865145.0861117, 99, 71, 43
Ethyl 3-benzoylpropanoate ESI207.0994207.1001178, 149, 105, 77

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectral data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solution is homogeneous and free of any particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of deuterated solvent.

  • Instrument Setup: Lock and shim the instrument as described for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 128 to 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow rate, and drying gas temperature and flow rate, to achieve a stable spray and efficient ionization.

  • Data Acquisition: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecule [M+H]⁺ and any other characteristic adducts or fragment ions.

Visualizations

To further aid in the understanding of the molecular structures and their relationships, the following diagrams are provided.

Caption: Chemical structure of this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock and Shim C->D ¹H & ¹³C NMR E Acquire FID D->E F Process Data (FT, Phasing, Referencing) E->F J J F->J NMR Spectra G Prepare Dilute Solution H Infuse into ESI Source G->H I Acquire Mass Spectrum H->I K K I->K Mass Spectrum

Caption: Generalized workflow for spectral analysis of organic compounds.

This guide provides a foundational comparison of the spectral data for Ethyl levulinate and Ethyl 3-benzoylpropanoate. Researchers requiring spectral information for this compound are encouraged to consult specialized chemical suppliers or consider custom synthesis and analysis. The provided protocols offer a starting point for obtaining high-quality spectral data for these and similar compounds.

Efficacy comparison of Ethyl 5-oxo-5-(4-pyridyl)valerate derivatives in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of a representative class of pyridine-containing compounds—2-oxo-pyridines and 1'H-spiro-pyridines. Due to a lack of specific published data on Ethyl 5-oxo-5-(4-pyridyl)valerate derivatives, this guide focuses on these structurally related compounds to highlight the potential of the broader pyridine scaffold in drug discovery. The information presented is based on published experimental data and is intended to provide an objective overview of their performance in various biological assays.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of selected 2-oxo-pyridine and 1'H-spiro-pyridine derivatives against various cancer cell lines and key kinases involved in tumorigenesis.

Table 1: In Vitro Anti-proliferative Activity of Pyridine Derivatives

Compound IDModificationCell LineIC50 (µM)
5 1'H-spiro-indene-2,4'-pyridineHepG-210.58 ± 0.80
Caco-29.78 ± 0.70
7 2-oxo-1'H-spiro-indoline-3,4'-pyridineCaco-27.83 ± 0.50
8 Spiro-pyridine derivativeCaco-2-
Doxorubicin Reference DrugHepG-24.50 ± 0.20
Caco-212.49 ± 1.10

Data sourced from a study on 2-oxo-pyridine and 1'H-spiro-pyridine derivatives. IC50 values represent the concentration required to inhibit 50% of cell growth.

Table 2: Kinase Inhibitory Activity of Compound 7

Kinase TargetIC50 (µM)Reference DrugReference IC50 (µM)
EGFR0.124Erlotinib0.033
VEGFR-20.221Sorafenib0.043

Compound 7, a 2-oxo-1'H-spiro-indoline-3,4'-pyridine derivative, demonstrates potent inhibition of key receptor tyrosine kinases.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

MTT Assay for Cell Viability

This assay determines the cytotoxic effects of compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG-2, Caco-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of specific kinases.

Materials:

  • Recombinant human EGFR and VEGFR-2 enzymes

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Add the kinase, test compound, and kinase buffer to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.

  • Read the luminescence signal using a luminometer.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Flow cytometer

  • Propidium iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%)

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol and store them at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay detects programmed cell death (apoptosis) induced by the test compounds.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Mandatory Visualization

The following diagrams illustrate key cellular signaling pathways and a general experimental workflow relevant to the biological evaluation of the described pyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of Pyridine Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt Screening kinase Kinase Inhibition (EGFR/VEGFR-2) mtt->kinase Hit Identification cell_cycle Cell Cycle Analysis kinase->cell_cycle Mechanism of Action apoptosis Apoptosis Assay cell_cycle->apoptosis ic50 IC50 Determination apoptosis->ic50 pathway Pathway Analysis ic50->pathway

Experimental workflow for evaluating pyridine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k vegfr2 VEGFR-2 vegfr2->pi3k compound Pyridine Derivative (Inhibitor) compound->egfr compound->vegfr2 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Angiogenesis, Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

Simplified EGFR/VEGFR-2 signaling pathway inhibition.

References

Safety Operating Guide

Safe Disposal of Ethyl 5-oxo-5-(4-pyridyl)valerate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 5-oxo-5-(4-pyridyl)valerate, a compound containing both an ester and a pyridine functional group, requires careful handling and disposal due to the hazardous nature of pyridine derivatives. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[1] Keep the compound and its waste away from heat, sparks, and open flames, as related compounds can be flammable.[2][3]

In Case of a Spill: In the event of a spill, immediately contain the area. Use an absorbent material such as sand, vermiculite, or a spill pillow to soak up the liquid.[1] Once absorbed, carefully transfer the material into a clearly labeled, sealed container for hazardous waste disposal.[1]

Logistical Disposal Plan

The disposal of this compound waste must comply with local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.[1] It should be treated as hazardous chemical waste.

Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, leak-proof container, clearly labeled "Hazardous Waste: this compound" and including the chemical formula (C12H15NO3). The container should be compatible with organic solvents.

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Container Management: Keep the waste container securely closed except when adding waste.[6][7]

Disposal of Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The first rinseate, and preferably all subsequent rinsates, must be collected and disposed of as hazardous chemical waste along with the primary substance.[6]

  • Final Disposal: Once properly rinsed and air-dried, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_storage Storage and Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Transfer Waste to a Designated Hazardous Waste Container B->C For Liquid Waste F Contain Spill with Absorbent Material B->F In Case of Spill D Label Container Clearly: 'Hazardous Waste: Ethyl 5-oxo-5-(4-pyridyl)valerate' C->D E Keep Container Securely Closed D->E H Store Waste in a Designated Satellite Accumulation Area E->H G Transfer Contaminated Material to a Sealed Waste Container F->G G->H I Arrange for Pickup by a Licensed Waste Disposal Contractor H->I J Document Waste for Manifest I->J

Disposal Workflow for this compound

Quantitative Data Summary

ParameterPyridine DerivativesEsters (General)Recommended Practice for this compound
Primary Hazard Toxic, Flammable, Irritant[1][4][8]Flammable, Irritant[2][3]Treat as toxic, flammable, and irritant.
Disposal Method Hazardous waste contractor[1][4]Hazardous waste contractor[9]Dispose of via a licensed hazardous waste contractor.
Spill Cleanup Absorb with inert material[1]Absorb with inert materialUse sand, vermiculite, or spill pillows for cleanup.
Container Rinsing First rinse collected as hazardous waste[6]First rinse collected as hazardous waste[6]Collect at least the first rinse as hazardous waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Personal protective equipment for handling Ethyl 5-oxo-5-(4-pyridyl)valerate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethyl 5-oxo-5-(4-pyridyl)valerate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for handling pyridine, ketoesters, and related chemical compounds. It is imperative to treat this substance with caution and handle it in a controlled laboratory environment.

This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes Chemical Splash Goggles or Safety Glasses with side shieldsMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[2][3] Always inspect gloves for integrity before use and wash hands after removal.[4]
Body Laboratory CoatA fully-buttoned, flame-resistant lab coat should be worn to cover as much skin as possible.[1][4]
Feet Closed-toe ShoesShoes must cover the entire foot; sandals or perforated shoes are not permitted in the laboratory.[5]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2][3] If engineering controls are not sufficient, a respirator may be required, which necessitates medical clearance and fit testing.[1][4]
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[4][6]

2. Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is worn correctly. Prepare the work area by laying down absorbent bench paper.[7]
  • Dispensing: When transferring the chemical, use appropriate tools such as spatulas or pipettes. Avoid generating dust or aerosols.[8]
  • During Operation: Keep containers tightly sealed when not in use.[3] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory.[5]
  • Post-Operation: Clean the work area and any contaminated equipment thoroughly. Wash hands and any exposed skin after handling the chemical.[5]

3. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
  • Keep away from heat, sparks, open flames, and other sources of ignition.[4][9][10]
  • Store segregated from incompatible materials such as strong oxidizers and acids.[4]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, bench paper) in a designated, properly labeled, and sealed waste container.[4]
  • Do not mix with incompatible waste streams.

2. Waste Storage:

  • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
  • The storage area should be cool and dry.

3. Waste Disposal:

  • Dispose of the chemical waste in accordance with all local, regional, and national regulations.[11]
  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedural Steps
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill For a small spill that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[4]
Large Spill Evacuate the area immediately. Secure the area and prevent entry. Contact your institution's EHS or emergency response team.[4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don PPE: - Goggles - Lab Coat - Gloves B Prepare Fume Hood A->B C Gather Materials B->C D Dispense Chemical C->D Start Experiment E Perform Experiment D->E F Close Container E->F G Clean Work Area F->G End Experiment K Store in Cool, Dry, Well-Ventilated Area F->K Store Remainder H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.